molecular formula C9H16N2O5 B558619 Boc-Asp-NH2 CAS No. 74244-17-0

Boc-Asp-NH2

Cat. No.: B558619
CAS No.: 74244-17-0
M. Wt: 232.23 g/mol
InChI Key: VKCARTLEXJLJBZ-YFKPBYRVSA-N
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Description

Boc-Asp-NH2, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O5 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCARTLEXJLJBZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427021
Record name Boc-Asp-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74244-17-0
Record name Boc-Asp-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of Boc-Asp-NH2?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Boc-Asp-NH2

Introduction

N-α-tert-butyloxycarbonyl-L-asparagine, commonly abbreviated as this compound, is a pivotal amino acid derivative in the field of synthetic peptide chemistry.[1][2][3] As a derivative of the naturally occurring amino acid L-aspartic acid, it features a tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino terminus. This strategic protection prevents unwanted reactions during the stepwise assembly of peptide chains, particularly in solid-phase peptide synthesis (SPPS).[4] The presence of the C-terminal amide (isoasparagine) makes it a specific building block for introducing a C-terminally amidated aspartic acid residue into a peptide sequence. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound for researchers and professionals in drug development and biochemical sciences.

Chemical and Physical Properties

This compound is a white to off-white solid compound. Its core structure consists of an L-aspartic acid backbone where the alpha-amino group is protected by a bulky Boc group. This protection is stable under various conditions but can be readily removed using mild acids, a cornerstone of its utility in Boc-based synthetic strategies.

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of this compound are summarized below, providing a clear reference for substance identification and characterization.

PropertyValueReference
IUPAC Name (3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Synonyms Boc-L-aspartic acid 1-amide, Boc-L-isoasparagine
CAS Number 74244-17-0
Molecular Formula C₉H₁₆N₂O₅
Molecular Weight 232.23 g/mol
Canonical SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(N)=O
InChI Key VKCARTLEXJLJBZ-YFKPBYRVSA-N
Physicochemical Data

Quantitative physicochemical data are essential for experimental design, including reaction setup, purification, and storage.

ParameterValueConditionsReference
Melting Point 150-154 °CNot specified
Optical Activity [α] = -29 ± 2°c = 1% in DMF, 20°C, D-line
Purity (Assay) ≥98.0%Thin Layer Chromatography (TLC)
XLogP3 -0.4Computed
Storage (Solid) -20°C (3 years), 4°C (2 years)Powder form
Storage (Solvent) -80°C (6 months), -20°C (1 month)In solution

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the protection of L-aspartic acid. The general strategy involves first protecting the alpha-amino group and then amidating the alpha-carboxyl group.

cluster_synthesis Synthesis of this compound L_Asp L-Aspartic Acid Boc_Asp_OH Boc-Asp-OH L_Asp->Boc_Asp_OH  1. Boc Anhydride  (Boc₂O) Boc_Asp_NH2 This compound Boc_Asp_OH->Boc_Asp_NH2  2. Amidation  (e.g., DCC/NH₄OH)

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound
  • Protection Step: L-aspartic acid is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). The pH is adjusted to be basic to deprotonate the amino group. Boc anhydride (di-tert-butyl dicarbonate) is then added portion-wise while maintaining the basic pH. The reaction proceeds for several hours at room temperature.

  • Amidation Step: The resulting Boc-Asp-OH is activated at its alpha-carboxyl group using a coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU in a solvent such as DMF. An ammonia source, like ammonium hydroxide or bubbling ammonia gas, is then introduced to form the primary amide.

  • Purification: The crude product is typically purified via crystallization from a suitable solvent system or by column chromatography to yield pure this compound. Purity is confirmed by techniques such as TLC, HPLC, and NMR spectroscopy.

Role in Peptide Synthesis

This compound is primarily used in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, which is cleaved at each cycle to allow for the addition of the next amino acid in the sequence.

cluster_spps Boc-SPPS Workflow using this compound Start Peptide-Resin (Free N-terminus) Couple Couple this compound (DCC, HOBt) Start->Couple Wash1 Wash (DCM, IPA) Couple->Wash1 Deprotect Deprotect (50% TFA in DCM) Wash1->Deprotect Wash2 Wash (DCM, IPA) Deprotect->Wash2 Neutralize Neutralize (e.g., DIEA) Wash2->Neutralize End Peptide-Resin (Asp-NH2 added, Free N-terminus) Neutralize->End End->Couple Next Cycle

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocol: Boc Deprotection in SPPS

This protocol describes the standard procedure for removing the Boc protecting group from the N-terminus of a peptide chain attached to a solid support.

  • Materials:

    • Peptide-resin with N-terminal Boc protection

    • Dichloromethane (DCM), peptide synthesis grade

    • Trifluoroacetic acid (TFA)

    • Deprotection solution: 50% TFA in DCM (v/v)

    • Isopropyl alcohol (IPA)

    • Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM

  • Procedure:

    • Swelling: The peptide-resin is first swollen in DCM within a reaction vessel.

    • Pre-wash: The resin is treated with the 50% TFA/DCM solution for approximately 5 minutes and the solution is drained.

    • Deprotection: A fresh solution of 50% TFA/DCM is added, and the mixture is agitated for 15-25 minutes to ensure complete cleavage of the Boc group.

    • Washing: The resin is thoroughly washed multiple times with DCM and then IPA to remove residual TFA and the cleaved t-butyl carbocation.

    • Neutralization: The protonated N-terminus (trifluoroacetate salt) is neutralized by washing with the DIEA/DCM solution, regenerating the free amine for the next coupling step.

Biological Activity

Currently, this compound is not known to possess specific, direct biological activity or to be an endpoint therapeutic agent. Its primary significance lies in its role as a synthetic intermediate. While amino acid derivatives, in general, are explored for various physiological effects, the function of this compound is confined to its utility in the chemical synthesis of peptides. Some complex peptide derivatives incorporating this moiety, such as Boc-Trp-Orn(Z)-Asp-NH2, have been investigated as cholecystokinin (CCK) antagonists, but the activity arises from the final peptide structure, not from the this compound building block itself.

References

Synthesis and Purification of Boc-Asp-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-tert-butoxycarbonyl-L-asparagine (Boc-Asp-NH2), a crucial building block in peptide synthesis and various pharmaceutical development processes. This document outlines detailed experimental protocols, presents key quantitative data in structured tables for easy comparison, and includes workflow diagrams for clarity.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the protection of the α-amino group of L-asparagine using di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in a mixed solvent system under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride.

Reaction Scheme

The overall reaction can be depicted as follows:

L-Asparagine + Di-tert-butyl dicarbonate → Boc-L-Asparagine

Experimental Protocols

Two common protocols for the synthesis of this compound are detailed below. Protocol 1 utilizes a mixture of 1,4-dioxane and water, while Protocol 2 employs water as the sole solvent, offering a more environmentally friendly approach.

Protocol 1: Synthesis in 1,4-Dioxane/Water Mixture [1][2]

  • Dissolution: Dissolve L-asparagine and sodium carbonate in a 1:1 mixture of 1,4-dioxane and water at room temperature.

  • Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate to the solution.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Work-up:

    • Remove the 1,4-dioxane by distillation under reduced pressure.

    • Cool the remaining aqueous solution.

    • Adjust the pH to 2-3 with 37% hydrochloric acid to precipitate the product.[1][2]

  • Isolation: Collect the white solid precipitate by filtration, wash with cold water, and dry under vacuum.[1]

Protocol 2: Synthesis in Water

  • Initial Mixture: In a suitable flask, combine L-asparagine, di-tert-butyl dicarbonate, and water.

  • pH Adjustment and Reaction:

    • While stirring at 25-30°C, slowly add an aqueous solution of sodium hydroxide to maintain the pH between 9 and 10.

    • After the addition is complete, warm the mixture to 30-40°C and continue stirring for 4-6 hours.

  • Precipitation:

    • Cool the reaction mixture to below 10°C.

    • Adjust the pH to 4.0-4.5 with hydrochloric acid to precipitate the crude Boc-L-asparagine.

  • Isolation: Filter the solid, wash with water to remove salts, and dry at 50-60°C to obtain the final product.

Quantitative Data for Synthesis
ParameterProtocol 1Protocol 2
Starting Material L-AsparagineL-Asparagine
Reagents Di-tert-butyl dicarbonate, Sodium CarbonateDi-tert-butyl dicarbonate, Sodium Hydroxide
Solvent(s) 1,4-Dioxane, WaterWater
Molar Ratio (L-Asp: (Boc)₂O) 1 : 1.21 : 1.1
Reaction Temperature Room Temperature25-40°C
Reaction Time Overnight4-6 hours
Final pH for Precipitation 2-34.0-4.5
Reported Yield 91%Not explicitly stated, but method is for fine work product

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and salts. The primary methods for purification are precipitation/washing, recrystallization, and chromatographic techniques.

Precipitation and Washing

As described in the synthesis protocols, the initial purification is achieved by controlled precipitation of the product from the reaction mixture by pH adjustment. Subsequent washing of the filtered solid with cold water is effective in removing inorganic salts.

Recrystallization

Recrystallization is a powerful technique for obtaining high-purity crystalline this compound. The choice of solvent is critical and is guided by the solubility profile of the compound.

Solubility Data:

The solubility of Boc-L-asparagine has been determined in various solvents. The molar fraction solubility follows the general trend: methanol > ethanol > i-propanol > n-propanol > butanols/acetone > water > acetonitrile. This data is invaluable for selecting an appropriate solvent system for recrystallization.

General Recrystallization Protocol (Adapted from general methods for Boc-amino acids):

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent in which it is highly soluble (e.g., methanol, ethanol).

  • Crystallization: Cool the solution slowly to room temperature, and then further in an ice bath to induce crystallization. If the product oils out, a seed crystal may be added.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of a cold solvent in which the product is poorly soluble (e.g., cold water, diethyl ether, or n-hexane) to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

A patent for the crystallization of Boc-amino acids describes a process of obtaining an oily substance after solvent removal, followed by the addition of a seed crystal and a weak polar solvent like n-hexane or diethyl ether for pulping to induce solidification and purification.

Chromatographic Methods

For achieving very high purity, especially for applications in peptide synthesis, chromatographic methods such as column chromatography and High-Performance Liquid Chromatography (HPLC) can be employed.

Column Chromatography:

Silica gel column chromatography can be used to purify Boc-protected amino acid amides. A typical mobile phase would be a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is a highly effective method for the final purification of this compound. A C18 column is typically used with a mobile phase gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.

Typical RP-HPLC Purification Protocol (adapted from similar compounds):

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase.

  • Elution: Inject the sample onto a preparative C18 column and elute with a linear gradient of increasing acetonitrile concentration.

  • Fraction Collection: Collect fractions corresponding to the main product peak, as detected by a UV detector.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final product as a pure, fluffy solid.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage L_Asn L-Asparagine Reaction Reaction Mixture L_Asn->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Base (e.g., Na₂CO₃ or NaOH) Base->Reaction Solvent Solvent (e.g., Dioxane/Water or Water) Solvent->Reaction Precipitation Precipitation Reaction->Precipitation pH Adjustment Acid Acid (HCl) Acid->Precipitation Crude_Product Crude Boc-Asp-NH₂ Precipitation->Crude_Product Filtration & Washing

Caption: General workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow cluster_purification Purification Options Crude_Product Crude Boc-Asp-NH₂ Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography RP_HPLC RP-HPLC Crude_Product->RP_HPLC Pure_Product Pure Boc-Asp-NH₂ Recrystallization->Pure_Product Column_Chromatography->Pure_Product RP_HPLC->Pure_Product

Caption: Purification options for this compound.

References

An In-depth Technical Guide on the Solubility of Boc-Asp-NH2 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-asparagine (Boc-Asp-NH2), a crucial reagent in peptide synthesis and drug development. The following sections detail quantitative solubility data, the experimental methodology for its determination, and a visual representation of the experimental workflow. This information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x₁) of this compound in twelve different solvents at temperatures ranging from 283.15 K to 323.15 K.[1][2][3] This data was obtained using the static gravimetric method.[1][2]

Table 1: Mole Fraction Solubility (10³x₁) of this compound in Various Solvents at Different Temperatures (K)

T (K)MethanolEthanoln-Propanoli-Propanoln-Butanoli-Butanols-Butanoln-PentanolAcetone2-ButanoneAcetonitrileWater
283.1521.4311.526.017.634.313.925.924.414.012.510.1361.83
288.1524.1213.257.038.815.024.536.895.134.692.930.1832.12
293.1527.1315.188.1810.155.815.218.005.945.463.410.2452.45
298.1530.4917.349.4811.666.716.029.266.846.343.960.3272.82
303.1534.2519.7610.9413.367.726.9110.687.857.334.590.4343.24
308.1538.4522.4612.5815.288.857.9212.289.008.455.310.5733.72
313.1543.1425.4814.4417.4310.129.0514.0810.289.726.130.7524.26
318.1548.3728.8516.5319.8511.5410.3216.1111.7311.157.060.9804.87
323.1554.1932.6118.8822.5613.1311.7518.3913.3512.768.121.2695.56

The data indicates that the solubility of this compound generally increases with temperature in all tested solvents. The highest solubility was observed in methanol, while the lowest was in acetonitrile. The order of mole fraction solubility at a given temperature is as follows: methanol > ethanol > i-propanol > s-butanol ≈ n-propanol > n-pentanol ≈ n-butanol ≈ acetone ≈ i-butanol > 2-butanone > water > acetonitrile.

Experimental Protocol: Static Gravimetric Method

The solubility data presented above was determined using the static gravimetric method. This reliable and widely used technique involves the following steps:

  • Sample Preparation: An excess amount of this compound solid is added to a known mass of the selected solvent in a sealed vessel. This creates a saturated solution.

  • Equilibration: The vessel is placed in a thermostatically controlled shaker bath and agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the solid and liquid phases.

  • Phase Separation: After equilibration, agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle.

  • Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation or dissolution.

  • Gravimetric Analysis: The withdrawn sample is accurately weighed.

  • Solvent Evaporation: The solvent is removed from the sample by evaporation at a controlled temperature.

  • Residue Weighing: The remaining solid residue of this compound is weighed.

  • Solubility Calculation: The mole fraction solubility is calculated from the mass of the dissolved this compound and the mass of the solvent in the sample.

To ensure the accuracy of the results, the solid phase is analyzed before and after the experiment using techniques such as Powder X-ray Diffraction (PXRD) to confirm that no crystalline transformation occurred during the dissolution process.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow of the static gravimetric method for determining the solubility of this compound.

G A Sample Preparation: Add excess this compound to a known mass of solvent B Equilibration: Agitate in a thermostatic shaker bath at constant temperature A->B Establish Equilibrium C Phase Separation: Allow undissolved solid to settle B->C Achieve Saturation I Solid Phase Analysis (PXRD): Confirm no crystalline transformation B->I Pre- and Post-Experiment D Sampling: Withdraw a sample of the clear supernatant C->D Isolate Saturated Solution E Gravimetric Analysis: Accurately weigh the sample D->E F Solvent Evaporation: Remove solvent at a controlled temperature E->F G Residue Weighing: Weigh the solid this compound residue F->G H Solubility Calculation: Calculate mole fraction solubility G->H

Caption: Workflow for the Static Gravimetric Solubility Determination Method.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Boc-Asp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to successful outcomes and laboratory safety. This in-depth technical guide provides comprehensive information on the safety, handling, and application of N-α-tert-Butoxycarbonyl-L-asparagine (Boc-Asp-NH2), a key building block in peptide synthesis.

This document outlines the essential chemical and physical properties of this compound, detailed safety and handling protocols, and a representative experimental workflow for its application in solid-phase peptide synthesis (SPPS). The information is presented to ensure clarity and ease of use for laboratory personnel.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is the foundation of its safe and effective use. The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₆N₂O₅[1][2]
Molecular Weight 232.23 g/mol [1][2][3]
Appearance White solid
Melting Point 150-154 °C
Optical Activity [α]20/D −29±2°, c = 1% in DMF
CAS Number 74244-17-0

Table 2: Computed Properties

PropertyValue
XLogP3 -0.4
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 5
Exact Mass 232.10592162 Da
Monoisotopic Mass 232.10592162 Da
Topological Polar Surface Area 119 Ų
Heavy Atom Count 16

Safety and Handling Guidelines

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. The following guidelines are based on available safety data sheets and best laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator or a dust mask (such as a type N95) is recommended.

  • Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contamination.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid should be administered.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling: Avoid creating dust. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is typically refrigerated.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it with regular trash or pour it down the drain.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc solid-phase peptide synthesis. The following is a generalized protocol for a single coupling cycle using this compound. This protocol should be adapted and optimized based on the specific peptide sequence and scale of the synthesis.

Materials:

  • Pre-loaded resin (e.g., MBHA resin for a C-terminal amide)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • Washing solvents (e.g., DCM, DMF, Isopropanol)

Procedure:

  • Resin Swelling: Swell the resin in an appropriate solvent like DCM or DMF in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Drain the solution and add a fresh portion of the TFA/DCM solution.

    • Gently agitate the resin for 20-30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5-10% DIEA in DCM, and finally with DCM and DMF to remove excess reagents.

  • Amino Acid Coupling:

    • Dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, in slight excess) in DMF.

    • Add DIEA (2-4 equivalents) to the amino acid solution to neutralize the hydrochloride salt and activate the coupling reaction.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling reaction is complete, drain the reaction mixture and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated with the subsequent Boc-protected amino acids until the desired peptide sequence is assembled.

Experimental and Logical Workflows

Visualizing experimental workflows is essential for understanding and executing complex synthetic procedures. The following diagrams, generated using the DOT language, illustrate key processes in the application of this compound.

Boc_SPPS_Workflow cluster_cycle Single Amino Acid Coupling Cycle Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Washing & Neutralization (DCM, DIEA, DMF) Deprotection->Washing1 Coupling Coupling (this compound, Coupling Reagent, DIEA) Washing1->Coupling Washing2 Final Washing (DMF, DCM) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle

A single cycle of Boc solid-phase peptide synthesis.

Cleavage_and_Purification start Completed Peptide-Resin cleavage Cleavage from Resin (e.g., HF, TFMSA with scavengers) start->cleavage precipitation Precipitation of Crude Peptide (Cold ether) cleavage->precipitation purification Purification (Reverse-Phase HPLC) precipitation->purification lyophilization Lyophilization purification->lyophilization final_product Pure Synthetic Peptide lyophilization->final_product

Post-synthesis cleavage and purification workflow.

This technical guide provides a foundational understanding of the safe handling and application of this compound. Researchers are encouraged to consult specific Safety Data Sheets for the most current and detailed safety information and to adapt experimental protocols to their specific synthetic needs.

References

The Chemist's Crossroads: A Technical Guide to Boc-Asp-NH2 and Fmoc-Asp-NH2 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of peptide synthesis and drug development, the choice of protecting groups for amino acids is a critical decision that dictates the success and efficiency of the entire process. This technical guide provides an in-depth analysis of two pivotal building blocks, Boc-Asp-NH2 and Fmoc-Asp-NH2, elucidating their core chemical differences, applications, and the strategic considerations for their use. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of these essential reagents.

The fundamental distinction between this compound and Fmoc-Asp-NH2 lies in the nature of their Nα-protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, respectively. These groups exhibit disparate lability under different chemical conditions, forming the basis of orthogonal protection strategies in solid-phase peptide synthesis (SPPS).

Core Chemical Differences and Properties

The Boc group is renowned for its acid lability, typically removed by strong acids such as trifluoroacetic acid (TFA).[][2] Conversely, the Fmoc group is base-labile and is readily cleaved by secondary amines, most commonly piperidine.[][2] This orthogonal characteristic is the cornerstone of modern peptide synthesis, allowing for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups.[3]

PropertyThis compoundFmoc-Asp-NH2
Chemical Formula C9H16N2O5C19H18N2O5
Molecular Weight 232.23 g/mol 354.36 g/mol
Melting Point 150-154 °CNot specified
Solubility Data not readily availableSoluble in DMSO
Deprotection Condition Strong acid (e.g., TFA)Mild base (e.g., 20% piperidine in DMF)
Key Advantage Compatible with base-sensitive protecting groups.Orthogonal to acid-labile side-chain protecting groups.
Primary Application Solid-Phase & Solution-Phase Synthesis.Solid-Phase Peptide Synthesis (SPPS).

Strategic Application in Peptide Synthesis

The choice between Boc and Fmoc chemistry hinges on the specific requirements of the peptide being synthesized, including its sequence and any post-synthesis modifications.

Peptide_Synthesis_Strategy Logical Flow for Choosing a Protection Strategy start Peptide Synthesis Project Initiation peptide_properties Analyze Target Peptide Properties (Sequence, Modifications, Sensitivity) start->peptide_properties acid_sensitive Acid-Sensitive Peptide or Side-Chain Modifications? peptide_properties->acid_sensitive base_sensitive Base-Sensitive Peptide or Linker? acid_sensitive->base_sensitive No fmoc_strategy Select Fmoc-SPPS Strategy acid_sensitive->fmoc_strategy Yes base_sensitive->fmoc_strategy No (Default) boc_strategy Select Boc-SPPS Strategy base_sensitive->boc_strategy Yes synthesis Perform Solid-Phase Peptide Synthesis fmoc_strategy->synthesis boc_strategy->synthesis cleavage Final Cleavage and Deprotection synthesis->cleavage end Purified Peptide cleavage->end

Choosing a Protection Strategy

Fmoc-SPPS is the predominant method in modern peptide synthesis due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acid side chains and complex modifications. The orthogonality of the Fmoc group with acid-labile side-chain protecting groups (like tert-butyl) is a significant advantage.

Boc-SPPS , while being the older methodology, remains relevant for specific applications. It is particularly useful for synthesizing peptides that are sensitive to the basic conditions of Fmoc deprotection or for sequences prone to side reactions like aspartimide formation. Aspartimide formation is a significant side reaction associated with aspartic acid residues, especially in Asp-Gly sequences, and can be influenced by the choice of base in Fmoc chemistry.

Experimental Protocols

Fmoc Deprotection Protocol

This protocol outlines the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a peptide chain during SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for a minimum of 30 minutes in a reaction vessel.

  • Drain the DMF from the resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for a short period (e.g., 3 minutes), then drain.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-20 minutes to ensure complete deprotection.

  • Drain the deprotection solution.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Wash the resin with DCM (3 times) and proceed to the next coupling step.

Fmoc_SPPS_Workflow Standard Fmoc-SPPS Cycle start Start with Resin-Bound Peptide (N-terminus Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-Amino Acid (e.g., with HBTU/DIPEA) wash1->coupling wash2 Wash (DMF & DCM) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA) repeat->cleavage No (Sequence Complete) end Purified Peptide cleavage->end

Fmoc-SPPS Workflow
Boc Deprotection Protocol

This protocol describes the standard procedure for the removal of the Boc protecting group.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Wash the Boc-protected peptide-resin with DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM for approximately 15-30 minutes to cleave the Boc group. A short pre-wash of about 5 minutes can also be performed.

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM.

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 10% DIEA in DCM.

  • Wash the resin again with DCM to remove excess base and prepare for the subsequent coupling step.

Conclusion

The selection of this compound versus Fmoc-Asp-NH2 is a strategic decision with significant implications for the outcome of peptide synthesis. Fmoc-based chemistry is the current standard for its mild deprotection conditions and orthogonality, which is highly advantageous for complex and sensitive peptides. Boc-based chemistry, while requiring harsher acidic conditions for deprotection, remains a valuable tool for specific applications, particularly for peptides susceptible to base-catalyzed side reactions. A thorough understanding of the chemical properties and reaction conditions associated with each protecting group is paramount for the successful design and execution of peptide synthesis campaigns in research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-Asparagine Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the utilization of Boc-protected asparagine (Boc-Asn-OH) and its side-chain protected derivatives in solid-phase peptide synthesis (SPPS). This guide addresses common challenges, such as side-chain dehydration, and offers robust methodologies to ensure the synthesis of high-purity peptides.

Introduction

Asparagine is a common amino acid in peptide sequences, but its incorporation during SPPS can be challenging. The primary side reaction associated with asparagine is the dehydration of its side-chain amide to a β-cyanoalanine residue, particularly when using carbodiimide-based coupling reagents like DCC or DIC.[1] This irreversible modification can be difficult to separate from the desired peptide and may alter its biological activity. To mitigate this, the use of side-chain protected asparagine derivatives, such as Boc-Asn(Xan)-OH or Boc-Asn(Trt)-OH, is highly recommended.[2][3][4] The xanthyl (Xan) and trityl (Trt) protecting groups shield the side-chain amide during the crucial activation and coupling steps. The Xan group is labile and is removed during the standard TFA deprotection steps of subsequent cycles in Boc-SPPS, which is generally acceptable as the protection is most critical during the coupling of the asparagine residue itself.[3]

This protocol outlines the standard Boc-SPPS cycle for the incorporation of a side-chain protected asparagine residue, followed by the final cleavage of the peptide from the resin.

Experimental Protocols

For the synthesis of peptide amides, MBHA resin is the support of choice in Boc-SPPS due to its optimal stability towards TFA and lability towards HF. For peptide acids, PAM resin is recommended as it minimizes peptide loss during synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel. Use approximately 10-15 mL of DCM per gram of resin.

The following cycle is repeated for each amino acid to be incorporated into the peptide chain. This protocol details the specific steps for coupling a side-chain protected Boc-Asn derivative.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for 1-2 minutes (pre-wash).

    • Drain the solution and add a fresh 50% TFA/DCM solution.

    • Agitate for 20-30 minutes at room temperature.

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.

  • Neutralization:

    • Neutralize the N-terminal ammonium salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

    • Perform the neutralization step twice for 2 minutes each.

    • Wash the resin with DCM (3-5 times) to remove excess base.

  • Amino Acid Coupling (Boc-Asn(Xan)-OH or Boc-Asn(Trt)-OH):

    • Pre-activation: In a separate vessel, dissolve the Boc-protected asparagine derivative (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the amino acid/HBTU solution and allow it to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • After a complete coupling, drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any residual reagents and byproducts.

Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is a common and effective reagent for this purpose in Boc-SPPS.

  • Preparation for Cleavage:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under high vacuum.

    • Place the dried peptide-resin in a specialized HF-resistant reaction vessel.

  • HF Cleavage:

    • Scavenger Addition: Add a scavenger cocktail to the reaction vessel to protect sensitive amino acid residues from alkylation by carbocations generated during cleavage. A common scavenger mixture is p-cresol and dimethyl sulfide (DMS). For peptides containing tryptophan, a typical mixture is HF:anisole (9:1 v/v). For peptides with cysteine, thioanisole can be added.

    • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath.

    • Distill the required amount of anhydrous HF into the vessel (approximately 10 mL per gram of resin).

    • Cleavage Reaction: Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

    • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.

  • Peptide Precipitation and Isolation:

    • Precipitate the cleaved peptide by adding cold diethyl ether to the reaction vessel.

    • Filter the resin and collect the peptide precipitate.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and dissolved protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, typically by HPLC.

Data Presentation

ParameterReagent/ConditionTypical Value/RangeReference
Resin Swelling SolventDCM
Time30-60 min
Boc Deprotection Reagent50% TFA in DCM
Time20-30 min
Neutralization Reagent5-10% DIEA in DCM
Time2 x 2 min
Coupling Amino Acid Equivalents3 eq.
Coupling Reagent (HBTU)2.9 eq.
Base (DIEA)6 eq.
Time1-2 hours
Final Cleavage ReagentAnhydrous HF
Scavenger (general)p-cresol, DMS
Scavenger (with Trp)Anisole
Temperature0°C
Time1-2 hours

Mandatory Visualization

SPPS_Workflow_Boc_Asn start Start: Swollen Resin deprotection 1. Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (5-10% DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling Boc-Asn(Xan)-OH + HBTU/DIEA wash2->coupling wash3 Wash (DMF & DCM) coupling->wash3 cycle_decision Last Amino Acid? wash3->cycle_decision cycle_decision->deprotection No final_deprotection Final Boc Deprotection cycle_decision->final_deprotection Yes final_cleavage Final Cleavage (HF + Scavengers) final_deprotection->final_cleavage precipitation Peptide Precipitation (Cold Ether) final_cleavage->precipitation end Crude Peptide (for purification) precipitation->end

Caption: Workflow for Boc-SPPS incorporating a side-chain protected asparagine.

References

Application Notes and Protocols for Boc-Asp-NH2 in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Nα-tert-butyloxycarbonyl-L-asparagine amide (Boc-Asp-NH2) and its related derivatives in solution-phase peptide synthesis (SPPS). This document outlines the critical considerations, potential side reactions, and detailed protocols for the successful synthesis of peptides containing asparagine, tailored for professionals in research and drug development.

Introduction to this compound in Peptide Synthesis

Nα-Boc-L-asparagine and its amide form are crucial building blocks in the synthesis of peptides using the Boc/Bzl protection strategy.[1] The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, which can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] The benzyl-based protecting groups are employed for more permanent side-chain protection and are cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF).[2]

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, is advantageous for the synthesis of short peptides and for large-scale production.[4] It also allows for the purification of intermediates at each step, ensuring the final product's high purity.

Key Challenges with Asparagine in Peptide Synthesis

The primary challenge in incorporating asparagine residues into a peptide sequence lies in the reactivity of its side-chain amide group. Two major side reactions can occur:

  • Dehydration to Nitrile: During the activation of the carboxyl group, particularly with carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC), the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. This results in an impurity with a mass difference of -18 Da from the target peptide.

  • Aspartimide Formation: Although more prevalent in the basic conditions of Fmoc-based solid-phase peptide synthesis, aspartimide formation can also occur in solution-phase synthesis, leading to the formation of α- and β-aspartyl peptides and potential racemization.

To mitigate these side reactions, protection of the asparagine side chain is often recommended, especially in the synthesis of longer peptides where the residue is repeatedly exposed to coupling and deprotection cycles. For Boc-based synthesis, the xanthyl (Xan) protecting group is a common choice for the asparagine side chain.

Quantitative Data on Asparagine Derivatives in Synthesis

The following table summarizes key data for asparagine derivatives used in peptide synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]20/DTypical YieldReference
Boc-L-Asn-OHC9H16N2O5232.23175-180-7.5° (c=1, DMF)91% (synthesis of the amino acid derivative)N/A
Boc-L-Asn-OBzlC16H22N2O5322.36113-115N/A51% (synthesis of the protected amino acid)
Boc-L-Asn-L-Pro-OBzlC21H29N3O6419.48N/AN/AN/A

Experimental Protocols

Synthesis of Boc-L-Asn-OBzl

This protocol describes the synthesis of Nα-Boc-L-asparagine benzyl ester, a useful intermediate for solution-phase peptide synthesis.

Materials:

  • Nα-Boc-L-asparagine

  • Methanol

  • Cesium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Ethyl acetate

  • Brine

  • n-Hexane

Procedure:

  • Dissolve Nα-Boc-L-asparagine (20.7 g, 89.1 mmol) in methanol (500 mL) and add cesium carbonate (15.97 g, 49 mmol).

  • Once the reaction is complete, evaporate the solvent to obtain a white solid.

  • Dissolve the solid in DMF (200 mL) to form a suspension.

  • Slowly add benzyl bromide (11.6 mL, 98 mmol) dropwise to the suspension and stir the mixture at room temperature overnight.

  • Evaporate the solvent under reduced pressure.

  • Dilute the residue with water (300 mL) and extract with ethyl acetate (200 mL).

  • Wash the organic phase with brine (50 mL) and remove the solvent under reduced pressure to get the crude product.

  • Suspend the crude product in n-hexane (160 mL), filter, and dry under vacuum to yield the final product.

Expected Yield: Approximately 51%.

Characterization: Melting point 113°C-115°C.

General Protocol for Dipeptide Synthesis in Solution (Boc-Asn-Gly-OBzl)

This protocol outlines the coupling of Boc-L-Asn-OH with Glycine benzyl ester (H-Gly-OBzl) using a carbodiimide coupling agent.

Materials:

  • Boc-L-Asn-OH

  • H-Gly-OBzl·TosOH (Glycine benzyl ester p-toluenesulfonate salt)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 10% Citric Acid Solution

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Neutralization of H-Gly-OBzl·TosOH: Dissolve H-Gly-OBzl·TosOH (1.0 eq) in DCM and cool the solution to 0°C. Add DIPEA (1.0 eq) and stir for 15 minutes.

  • Activation of Boc-L-Asn-OH: In a separate flask, dissolve Boc-L-Asn-OH (1.0 eq) and HOBt (1.0 eq) in DCM.

  • Coupling Reaction: Add the activated Boc-L-Asn-OH solution to the neutralized H-Gly-OBzl solution. Add a solution of DCC (1.1 eq) in DCM dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate successively with 10% citric acid solution, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by silica gel column chromatography.

Boc-Deprotection Protocol

This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected peptide in a solution of 25-50% (v/v) TFA in DCM.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by thin-layer chromatography (TLC).

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly in the next coupling step after neutralization with a base like DIPEA.

Visualizing Workflows and Mechanisms

General Workflow for Solution-Phase Dipeptide Synthesis

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C-Protection cluster_2 Step 3: Coupling cluster_3 Step 4: N-Deprotection cluster_4 Step 5: C-Deprotection Asn Asparagine BocAsn Boc-Asn-OH Asn->BocAsn Protection Boc2O Boc Anhydride Boc2O->BocAsn Dipeptide Boc-Asn-Gly-OBzl BocAsn->Dipeptide Gly Glycine GlyOBzl H-Gly-OBzl Gly->GlyOBzl Esterification BnOH Benzyl Alcohol BnOH->GlyOBzl GlyOBzl->Dipeptide Coupling DCC / HOBt Coupling->Dipeptide DeprotectedDipeptide H-Asn-Gly-OBzl Dipeptide->DeprotectedDipeptide Deprotection TFA TFA / DCM TFA->DeprotectedDipeptide FinalDipeptide H-Asn-Gly-OH DeprotectedDipeptide->FinalDipeptide Deprotection H2Pd H2 / Pd H2Pd->FinalDipeptide

Caption: General workflow for the solution-phase synthesis of a dipeptide.

Mechanism of Asparagine Side-Chain Dehydration

G cluster_0 Dehydration of Asparagine Side Chain BocAsn Boc-Asn-OH ActivatedEster Activated Ester Intermediate BocAsn->ActivatedEster Activation (e.g., DCC) Nitrile β-Cyanoalanine Derivative ActivatedEster->Nitrile Intramolecular Attack & Dehydration H2O H₂O Nitrile->H2O

Caption: Dehydration of the asparagine side chain during carboxyl activation.

Logical Relationship for Troubleshooting Asparagine Coupling

G Start Incomplete Coupling of Asn? CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents ChangeCoupling Change Coupling Reagent (e.g., to HATU/HBTU) CheckReagents->ChangeCoupling Reagents OK Failure Persistent Issues CheckReagents->Failure Reagents Faulty AddHOBt Ensure HOBt is used with Carbodiimides ChangeCoupling->AddHOBt Success Successful Coupling ChangeCoupling->Success Improved SideChainProtection Consider Side-Chain Protection (e.g., Xan) AddHOBt->SideChainProtection AddHOBt->Success Improved SideChainProtection->Success SideChainProtection->Failure Still Fails

References

Application Note: Incorporation of Nα-Boc-L-isoasparagine (Boc-Asp-NH2) in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The formation of isoaspartyl (isoAsp) residues is a common non-enzymatic post-translational modification that occurs in peptides and proteins.[1] This modification arises from the deamidation of asparagine (Asn) or the isomerization of aspartic acid (Asp) via a cyclic succinimide intermediate.[1][2] The formation of an isoAsp residue introduces an additional methylene group into the peptide backbone, creating a β-peptide linkage which can alter the peptide's structure, biological activity, and susceptibility to degradation.[1][2] In the biopharmaceutical industry, isoAsp formation is a critical quality attribute that must be monitored and controlled.

Synthesizing peptides that contain a defined isoasparagine residue is essential for a variety of research and development applications. These peptides serve as crucial analytical standards for developing and validating separation methods (e.g., HPLC) and mass spectrometry techniques aimed at detecting and quantifying this modification in therapeutic proteins. They are also vital for investigating the specific biological consequences of isoaspartate formation.

This application note provides a detailed protocol for the incorporation of Nα-Boc-L-isoasparagine (Boc-Asp-NH2) into complex peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Key Challenge in Aspartate Chemistry: Aspartimide Formation

While the direct incorporation of this compound is straightforward, it is crucial for researchers working with any aspartate derivative to understand the primary side reaction: aspartimide formation. In Boc-SPPS, this is an acid-catalyzed reaction that primarily occurs during the final, harsh cleavage step with strong acids like hydrogen fluoride (HF). The reaction is especially prevalent in sequences where aspartic acid is followed by a small, flexible amino acid like glycine (Asp-Gly), serine (Asp-Ser), or alanine (Asp-Ala). The stable succinimide ring can then hydrolyze to form a mixture of the desired α-peptide and the undesired β-peptide (isoaspartate), often with racemization.

Aspartimide_Formation Peptide_Asp Peptide-Asp(OR)-Gly-Resin Protonated_Ester Protonated Side-Chain Ester Intermediate Peptide_Asp->Protonated_Ester Strong Acid (HF) Cleavage Step Succinimide Aspartimide Intermediate (Succinimide Ring) Mass = M-18 Da Protonated_Ester->Succinimide Intramolecular Attack by Backbone Amide Alpha_Peptide Desired α-Peptide Succinimide->Alpha_Peptide Hydrolysis (α-attack) Beta_Peptide β-Peptide Impurity (isoAsp) Succinimide->Beta_Peptide Hydrolysis (β-attack)

Caption: Acid-catalyzed aspartimide formation during Boc-SPPS cleavage.

Data Presentation: Optimizing Coupling and Cleavage

Successful synthesis requires optimizing both the coupling of the amino acid and the final cleavage conditions to maximize yield and purity.

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS This table provides a summary of common coupling reagents, guiding the selection for incorporating this compound, which can be considered a non-standard, sterically demanding building block.

Coupling ReagentRelative EfficiencyTypical Coupling TimeRacemization RiskKey Considerations
DIC / HOBt Good1 - 4 hoursLow to ModerateCost-effective standard. Slower for difficult couplings; DCU byproduct is insoluble.
HBTU / HOBt Very Good30 - 60 minutesLowHighly reliable and faster than carbodiimides. A robust choice for most sequences.
HATU Excellent15 - 45 minutesVery LowHighly efficient and recommended for sterically hindered or difficult couplings.
PyBOP Excellent15 - 60 minutesLowEfficient reagent with soluble byproducts, simplifying washing steps.

Table 2: Effect of Asp Protecting Group and Cleavage Conditions on Aspartimide Formation This data illustrates strategies to minimize the key side reaction when incorporating standard Boc-Asp(OR)-OH derivatives, providing crucial context for why direct synthesis with this compound is advantageous for obtaining pure isoasparagine peptides.

Asp ResidueCleavage ConditionAspartimide Formation (%)Reference
Boc-Asp(OBzl )-OHHF, 0 °C, 1 hour~15-25%
Boc-Asp(OcHex )-OHHF, 0 °C, 1 hour< 2%
Boc-Asp(OBzl)-OHHF, 0 °C , 1 hour~15%
Boc-Asp(OBzl)-OHHF, -5 °C , 1 hour~5%
Data is illustrative for susceptible sequences and highlights the superior stability of the cyclohexyl ester (OcHex) and the benefit of low-temperature cleavage.

Experimental Protocols

The following protocols outline the manual synthesis of a peptide on a 0.1 mmol scale using Boc-SPPS.

Materials and Reagents

  • Resin: Merrifield or PAM resin (0.5-1.0 mmol/g loading).

  • Amino Acid: Nα-Boc-L-isoasparagine (this compound).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (Peptide synthesis grade).

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents: HATU, HOBt, DIC, HBTU (as selected).

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF), Anisole or p-Cresol (scavenger).

  • Washing/Precipitation: Cold Diethyl Ether.

Protocol 1: Boc-SPPS Cycle for this compound Incorporation

This protocol describes a single coupling cycle.

Boc_SPPS_Workflow cluster_0 Peptide Elongation Cycle Start Start of Cycle: Peptide(n)-Resin Deprotection Step 1: Nα-Boc Deprotection (50% TFA / DCM, 25 min) Start->Deprotection Wash_1 Step 2: Washing (DCM, IPA) Deprotection->Wash_1 Neutralization Step 3: Neutralization (5-10% DIEA / DCM, 2x2 min) Wash_1->Neutralization Wash_2 Step 4: Washing (DCM) Neutralization->Wash_2 Coupling Step 5: Coupling (this compound, HATU, DIEA in DMF) Wash_2->Coupling Monitor Monitor Coupling (Kaiser Test) Coupling->Monitor Wash_3 Step 6: Washing (DMF, DCM) End End of Cycle: Peptide(n+1)-Resin Wash_3->End Monitor->Coupling Incomplete (Recouple) Monitor->Wash_3 Complete

Caption: General workflow for a single coupling cycle in Boc-SPPS.

  • Resin Swelling: Place the peptide-resin from the previous step into a fritted reaction vessel. Swell in DCM for 30 minutes with gentle agitation.

  • Nα-Boc Deprotection: Drain the solvent. Add ~10 mL/g of 50% TFA in DCM. Agitate for 5 minutes, drain, and add a fresh portion of the TFA solution. Agitate for an additional 20 minutes. If the sequence contains sensitive residues like Trp or Met, add 0.5% dithiothreitol (DTE) as a scavenger to the TFA solution.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly in the following sequence: DCM (3x), IPA (2x), DCM (3x).

  • Neutralization: Add ~10 mL/g of 5-10% DIEA in DCM. Agitate for 2 minutes and drain. Repeat this step once.

  • Washing: Wash the resin with DCM (3x) to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate the amino acid. Dissolve this compound (3 eq.) and HATU (3 eq.) in a minimal amount of DMF. Add DIEA (4 eq.) and allow the mixture to activate for 2-5 minutes.

    • Drain the DCM from the resin and add the activated amino acid solution.

    • Agitate the reaction mixture for 45-90 minutes at room temperature.

  • Monitoring and Washing: Perform a qualitative ninhydrin (Kaiser) test to check for reaction completion (a negative result/yellow beads indicates success). If the test is positive, a second coupling may be required. Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: High-Fidelity HF Cleavage

This protocol is designed to minimize acid-catalyzed side reactions.

  • Preparation: Ensure the final peptide-resin is thoroughly washed and dried under vacuum. Pre-chill the entire HF cleavage apparatus to -5 °C.

  • Scavenger Addition: Place the dried resin and a magnetic stir bar into the HF-resistant reaction vessel (Teflon). Add a pre-chilled scavenger mixture (e.g., 1 mL of p-cresol or anisole per gram of resin).

  • HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill anhydrous HF into the vessel under vacuum.

  • Cleavage Reaction: Transfer the vessel to an ice bath and stir the mixture at 0 °C (or -5 °C for sensitive sequences) for 1-1.5 hours.

  • HF Removal: Evaporate the HF under a high-vacuum line.

  • Peptide Precipitation & Work-up: Wash the resin/crude peptide mixture with cold diethyl ether to precipitate the peptide and remove scavengers. The crude peptide is then typically dissolved in an aqueous solvent like 10% acetic acid and lyophilized.

Protocol 3: Analysis of Crude Peptide
  • RP-HPLC: Dissolve a small amount of the lyophilized crude peptide in an appropriate solvent and analyze using reverse-phase HPLC. Co-elution of the target isoAsp peptide with potential Asp-containing impurities can be challenging, requiring careful method development.

  • Mass Spectrometry: Analyze the crude product by mass spectrometry to confirm the molecular weight of the desired peptide. Advanced fragmentation techniques like Electron Transfer Dissociation (ETD) can be used to confirm the location of the isoAsp residue, as it produces specific diagnostic ions (c′+57 and z•−57) that are absent in the corresponding Asp-containing peptide.

The deliberate incorporation of isoasparagine into peptides is a critical tool for pharmaceutical development and biological research. By using Nα-Boc-L-isoasparagine (this compound) as the starting building block, researchers can unambiguously synthesize these important molecules. Success relies on employing high-efficiency coupling reagents like HATU to overcome the steric hindrance of this β-amino acid and on utilizing carefully controlled, low-temperature HF cleavage conditions to ensure the integrity of the final product. The protocols and data provided herein offer a comprehensive guide for scientists aiming to incorporate this compound into complex peptide sequences with high fidelity.

References

Application Notes and Protocols: The Role of Boc-Aspartic Acid Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-aspartic acid amide (Boc-Asp-NH2) is a derivative of aspartic acid. While this compound itself is a fundamental building block in peptide synthesis, its more complex derivatives have emerged as significant tools in the study of enzyme inhibition, particularly in the realm of apoptosis and programmed cell death. This document provides detailed application notes and protocols for the use of key Boc-Asp derivatives, namely Boc-D-FMK and Boc-Asp-CMK, as broad-spectrum caspase inhibitors. These compounds serve as invaluable reagents for investigating the roles of caspases in various physiological and pathological processes.

Key Derivatives and Their Applications

The most prominent enzyme inhibitors derived from Boc-Asp are irreversible caspase inhibitors. Caspases are a family of cysteine proteases that play crucial roles in apoptosis and inflammation[1]. The fluoromethylketone (FMK) and chloromethylketone (CMK) derivatives of Boc-aspartic acid are widely used as pan-caspase inhibitors, meaning they target a broad range of caspase enzymes.

  • Boc-D-FMK (Boc-Asp(OMe)-FMK): A cell-permeable, irreversible, and broad-spectrum caspase inhibitor[2][3]. It is frequently used in cell-based assays to prevent apoptosis.

  • Boc-Asp-CMK: Another broad-spectrum caspase inhibitor. Studies have shown that it can induce cell death at micromolar concentrations, with a higher toxicity profile compared to its FMK counterpart, which may be attributed to the chloromethylketone group[1].

Quantitative Data on Boc-Aspartic Acid Derivative Inhibitors

The following table summarizes the available quantitative data for the inhibitory activity of key Boc-Asp derivatives.

CompoundTarget(s)Inhibition TypeQuantitative ValueCell/Assay ConditionsReference(s)
Boc-D-FMK Pan-caspaseIrreversibleIC50 = 39 μMInhibition of TNFα-stimulated apoptosis in neutrophils[4]
Boc-Asp-CMK Pan-caspaseIrreversibleInduces apoptosis at micromolar concentrationsHuman leukaemia cells

Experimental Protocols

Protocol 1: General Protocol for Inhibition of Caspase Activity in Cell Culture using Boc-D-FMK

This protocol outlines the general steps for using Boc-D-FMK to inhibit caspase-mediated apoptosis in a cell culture setting.

Materials:

  • Boc-D-FMK

  • DMSO (high purity, sterile)

  • Cell culture medium appropriate for the cell line

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • Cell line of interest

  • Sterile microcentrifuge tubes and pipettes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of Boc-D-FMK Stock Solution:

    • Dissolve Boc-D-FMK in sterile DMSO to create a stock solution of 10-50 mM.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density suitable for the planned assay.

    • Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Inhibitor Treatment:

    • On the day of the experiment, dilute the Boc-D-FMK stock solution in fresh cell culture medium to the desired final concentration. A typical working concentration range is 10-100 μM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

    • Remove the old medium from the cells and replace it with the medium containing Boc-D-FMK.

    • Incubate the cells with the inhibitor for a pre-treatment period, typically 1-2 hours, at 37°C and 5% CO2.

  • Induction of Apoptosis:

    • After the pre-treatment period, add the apoptosis-inducing agent to the wells.

    • Include appropriate controls:

      • Untreated cells (negative control)

      • Cells treated with the apoptosis-inducer only (positive control)

      • Cells treated with Boc-D-FMK only (inhibitor control)

      • Cells treated with the vehicle (DMSO) at the same final concentration as the inhibitor-treated wells.

    • Incubate the cells for the desired period to allow for the induction of apoptosis (this will vary depending on the inducer and cell type).

  • Assessment of Apoptosis:

    • Following the incubation period, assess the level of apoptosis using a suitable method, such as:

      • Caspase activity assay (see Protocol 2)

      • Annexin V/Propidium Iodide (PI) staining followed by flow cytometry

      • TUNEL assay

      • Western blotting for cleaved PARP or cleaved caspase-3

Protocol 2: Fluorometric Assay for Caspase-3 Activity in Cell Lysates

This protocol describes how to measure the activity of caspase-3, a key executioner caspase, in cell lysates using a fluorogenic substrate. This assay can be used to confirm the inhibitory effect of compounds like Boc-D-FMK.

Materials:

  • Cell lysates prepared from cells treated as described in Protocol 1

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate (for fluorescence reading)

  • Fluorometric microplate reader (with appropriate excitation/emission filters, e.g., Ex/Em = 400/505 nm for AFC)

  • Purified active caspase-3 (optional, for standard curve)

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C. Add DTT fresh just before use.

    • Reconstitute the caspase-3 substrate in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

  • Assay Setup:

    • On ice, add 50-100 µg of total protein from each cell lysate to individual wells of the 96-well black microplate.

    • Adjust the volume in each well to 90 µL with cold assay buffer.

    • Include a blank control containing assay buffer only.

  • Initiation of the Reaction:

    • Dilute the caspase-3 substrate stock solution in assay buffer to a 10X working concentration (e.g., 200 µM for a final concentration of 20 µM).

    • To start the reaction, add 10 µL of the 10X substrate solution to each well.

  • Kinetic Measurement:

    • Immediately place the microplate in the fluorometric reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

    • The rate of increase in fluorescence is proportional to the caspase-3 activity in the lysate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each sample.

    • Subtract the rate of the blank control from all sample rates.

    • Compare the caspase-3 activity in the inhibitor-treated samples to the positive control (apoptosis-inducer only) to determine the percentage of inhibition.

Signaling Pathway and Experimental Workflow Visualizations

Caspase Activation Pathway and Inhibition

The following diagram illustrates the simplified intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspases and the point of intervention for pan-caspase inhibitors like Boc-D-FMK.

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF DeathReceptor Death Receptor FasL->DeathReceptor Binding DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 ApoptoticStimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion ApoptoticStimuli->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Boc-D-FMK (Pan-caspase inhibitor) Inhibitor->Caspase8 Inhibitor->Caspase9 Inhibitor->Caspase3

Caption: Caspase activation pathways and the inhibitory action of Boc-D-FMK.

Experimental Workflow for Evaluating Caspase Inhibitors

This diagram outlines the logical flow of an experiment designed to test the efficacy of a caspase inhibitor.

Experimental_Workflow cluster_analysis Analysis Methods A 1. Prepare Cells and Reagents - Culture cells - Prepare inhibitor stock solution B 2. Inhibitor Pre-treatment - Treat cells with Boc-D-FMK (or other inhibitor) A->B C 3. Induce Apoptosis - Add apoptotic stimulus (e.g., Staurosporine) B->C D 4. Incubation - Allow time for apoptosis to occur C->D E 5. Sample Collection - Harvest cells - Prepare cell lysates D->E F 6. Downstream Analysis E->F G Caspase Activity Assay (Fluorometric) F->G H Western Blot (Cleaved PARP, Cleaved Caspase-3) F->H I Flow Cytometry (Annexin V / PI) F->I

Caption: Workflow for assessing the efficacy of caspase inhibitors.

References

Application Notes and Protocols for Coupling Reactions with Boc-Asp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful coupling of N-α-Boc-L-aspartic acid α-amide (Boc-Asp-NH2) to primary and secondary amines. These guidelines are intended to facilitate the synthesis of peptides and other amide-containing molecules, with a focus on maximizing yield and purity while minimizing common side reactions.

Introduction

This compound is a valuable building block in peptide synthesis and medicinal chemistry. As a derivative of aspartic acid, its coupling requires careful consideration of reagent choice and reaction conditions to prevent side reactions, such as aspartimide formation, particularly in subsequent synthetic steps. The presence of a free carboxylic acid on the side chain necessitates the use of efficient activation methods to ensure complete and clean amide bond formation at the C-terminus.

This guide covers several widely-used and effective coupling reagents, providing both solution-phase and solid-phase protocols.

Overview of Common Coupling Reagents

The choice of coupling reagent is critical for the successful synthesis of peptides using this compound. The most common classes of reagents include carbodiimides, uronium/aminium salts, and phosphonium salts. Each class has its advantages and is suited for different applications.

  • Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective reagents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[1] Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) is particularly useful for solution-phase synthesis as its urea byproduct is water-soluble, facilitating purification.[1]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are highly efficient and lead to rapid coupling times with minimal racemization.[1] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is even more reactive than HBTU and is preferred for difficult couplings.[1]

  • Phosphonium Salts (e.g., PyBOP, BOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly efficient reagent that is known for rapid and clean coupling reactions.[1] The use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is less common now due to the formation of a carcinogenic byproduct.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical reaction conditions for the coupling of this compound with a generic primary amine using various common coupling reagents. Yields and reaction times are representative and may vary depending on the specific substrate and scale.

Coupling ReagentBase (Equivalents)SolventTemperature (°C)Typical Reaction TimeTypical Yield Range (%)Key Considerations
EDC/HOBt DIPEA (2.0-2.5)DMF or DCM0 to RT2-12 hours70-90Water-soluble byproduct (EDC). Cost-effective.
HBTU DIPEA (2.0-3.0)DMFRT30-120 minutes85-95Fast and efficient. Avoid excess HBTU to prevent side reactions.
HATU DIPEA (2.0-3.0)DMFRT15-60 minutes90-98Highly reactive, suitable for sterically hindered amines.
PyBOP DIPEA (2.0-3.0)DMF or DCMRT30-120 minutes85-95Efficient, with byproducts that are generally easy to remove.

Note: Equivalents of coupling reagents and HOBt are typically 1.0-1.2 relative to the limiting reactant. DIPEA (N,N-Diisopropylethylamine) is a common non-nucleophilic base. DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are common solvents. RT = Room Temperature.

Experimental Protocols

The following are detailed protocols for the coupling of this compound.

Solution-Phase Coupling using HBTU

This protocol describes a general procedure for coupling this compound to a primary amine in solution.

Materials:

  • This compound (1.0 eq.)

  • Amine hydrochloride salt (1.1 eq.)

  • HBTU (1.05 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

  • Ethyl acetate, 1M HCl, saturated NaHCO₃, brine for workup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the amine hydrochloride salt in anhydrous DMF.

  • Add DIPEA to the solution and stir for 10 minutes at room temperature to neutralize the amine salt and deprotonate the carboxylic acid.

  • Add HBTU to the reaction mixture in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Solid-Phase Coupling using HBTU/HOBt on a Resin

This protocol is for coupling this compound to a deprotected N-terminal amine on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • This compound (3.0 eq.)

  • HBTU (2.9 eq.)

  • HOBt (3.0 eq.)

  • DIPEA (6.0 eq.)

  • Anhydrous DMF

  • DCM

Procedure:

  • Swell the resin in DMF for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

  • Add DIPEA to the activation mixture and agitate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitor the coupling completion using a qualitative test such as the Kaiser ninhydrin test. If the test is positive (indicating free amines), the coupling can be repeated.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Visualizations

General Amide Coupling Mechanism

The following diagram illustrates the general mechanism for amide bond formation using a uronium salt coupling reagent like HBTU.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Boc-Asp(OH)-NH2 Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate Deprotonation Base DIPEA HBTU HBTU Active_Ester HOBt Active Ester HBTU->Active_Ester Dipeptide Boc-Asp(NH-R')-NH2 Active_Ester->Dipeptide Carboxylate->Active_Ester Attack Amine R'-NH2 Amine->Dipeptide Nucleophilic Attack

Caption: HBTU-mediated amide coupling mechanism.

Experimental Workflow for Solution-Phase Coupling

This diagram outlines the key steps in a typical solution-phase coupling experiment.

G A 1. Dissolve Reactants (this compound & Amine Salt in DMF) B 2. Add Base (DIPEA) A->B C 3. Add Coupling Reagent (e.g., HBTU) B->C D 4. Monitor Reaction (TLC or LC-MS) C->D E 5. Aqueous Workup (Extraction & Washes) D->E F 6. Dry & Concentrate E->F G 7. Purify Product (Chromatography) F->G

Caption: Solution-phase coupling workflow.

Conclusion

The successful coupling of this compound relies on the selection of an appropriate coupling reagent and adherence to optimized protocols. For most applications, uronium salts like HBTU and HATU offer a reliable combination of high efficiency, fast reaction times, and low risk of racemization. Proper monitoring and purification techniques are essential to obtain the desired product in high purity. The protocols and data presented herein serve as a comprehensive guide for researchers to achieve their synthetic goals.

References

Application Notes and Protocols: Deprotection Strategies for the Boc Group in Boc-Asp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3] Boc-Asp-NH2, a derivative of aspartic acid with a C-terminal amide, is a valuable building block in the synthesis of peptides and peptidomimetics. The selective and efficient deprotection of the Boc group is a critical step in the elongation of peptide chains and the synthesis of the final target molecule.

This application note provides detailed protocols for the deprotection of this compound using common acidic methods, discusses strategies to mitigate the primary side reaction of aspartimide formation, and presents milder, alternative deprotection strategies.

Chemical Principles

The deprotection of the Boc group proceeds via an acid-catalyzed cleavage of the carbamate bond. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[4]

A significant challenge in the deprotection of aspartic acid derivatives is the formation of an aspartimide intermediate. This occurs through the intramolecular cyclization of the aspartic acid side chain, particularly when the subsequent amino acid residue is sterically unhindered.[5] In the context of this compound deprotection, acidic conditions can promote this side reaction, leading to the formation of a five-membered succinimide ring. This can subsequently lead to a mixture of α- and β-aspartyl peptides and potential racemization.

Deprotection Strategies and Experimental Protocols

Standard Acidic Deprotection Methods

The two most common methods for Boc deprotection involve the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.

3.1.1. Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection. The concentration of TFA can be varied to control the rate of deprotection.

  • Protocol:

    • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TFA in DCM (typically 20-50% v/v). For example, for a 20% TFA solution, add 2.5 mL of TFA to 10 mL of the DCM solution containing the substrate.

    • Stir the reaction mixture at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to 2 hours.

    • Upon completion, remove the solvent and excess TFA in vacuo.

    • The resulting residue, the TFA salt of Asp-NH2, can be triturated with cold diethyl ether to yield a solid, which is then collected by filtration and dried.

3.1.2. Hydrogen Chloride (HCl) in 1,4-Dioxane

A solution of 4M HCl in dioxane is a common and effective reagent for Boc deprotection, often providing a crystalline hydrochloride salt of the deprotected amine.

  • Protocol:

    • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane or methanol.

    • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

    • Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product may precipitate as the hydrochloride salt. If not, the solvent can be removed in vacuo.

    • The resulting solid can be washed with cold diethyl ether, collected by filtration, and dried.

Mitigating Aspartimide Formation

The propensity for aspartimide formation is a critical consideration when deprotecting this compound. Several strategies can be employed to minimize this side reaction:

  • Lowering Reaction Temperature: Performing the deprotection at lower temperatures (e.g., 0 °C or below) can significantly reduce the rate of aspartimide formation.

  • Controlling Acid Concentration and Reaction Time: Using the minimum effective concentration of acid and carefully monitoring the reaction to avoid prolonged exposure can help minimize side product formation.

  • Use of Scavengers: While more common in solid-phase peptide synthesis, scavengers can be employed to trap the liberated tert-butyl cation and prevent side reactions.

Alternative and Milder Deprotection Methods

For substrates that are sensitive to strong acidic conditions, milder deprotection methods can be utilized.

3.3.1. Aqueous Phosphoric Acid

Aqueous phosphoric acid offers a less harsh alternative to TFA and HCl.

  • Protocol:

    • Dissolve this compound in a suitable solvent such as THF.

    • Add an aqueous solution of phosphoric acid (e.g., 85%).

    • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

    • Work-up typically involves neutralization with a base and extraction of the product.

3.3.2. Lewis Acids

Certain Lewis acids can effectively cleave the Boc group under mild conditions.

  • Example Reagents: Zinc bromide (ZnBr2), Indium(III) bromide (InBr3), Bismuth(III) chloride (BiCl3).

  • General Protocol:

    • Dissolve this compound in an anhydrous aprotic solvent (e.g., DCM, acetonitrile).

    • Add the Lewis acid (typically 1.1 to 2 equivalents).

    • Stir the reaction at room temperature. Reaction times can vary significantly depending on the Lewis acid and substrate.

    • Work-up usually involves quenching with an aqueous solution (e.g., sodium bicarbonate) and extraction of the product.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. Please note that yields and purity are highly dependent on the specific reaction conditions and purification methods. The data presented here are representative values based on literature for similar substrates.

Deprotection ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)Notes
20% TFA / DCMDichloromethane0 - 250.5 - 290 - 98>95Fast and efficient; potential for aspartimide formation.
50% TFA / DCMDichloromethane0 - 250.25 - 1>95>95Faster reaction, but increased risk of side reactions.
4M HCl in Dioxane1,4-Dioxane250.5 - 492 - 99>97Often yields a crystalline HCl salt, simplifying purification.
85% H₃PO₄Tetrahydrofuran252 - 685 - 95>95Milder conditions, suitable for acid-sensitive substrates.
ZnBr₂Dichloromethane254 - 2480 - 90>95Mild Lewis acid-mediated deprotection.

Visualizations

Signaling Pathways and Experimental Workflows

Boc_Deprotection_Mechanism BocAspNH2 This compound Protonation Protonation BocAspNH2->Protonation H⁺ ProtonatedBoc Protonated Intermediate Protonation->ProtonatedBoc Cleavage Cleavage ProtonatedBoc->Cleavage CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid tButylCation tert-Butyl Cation Cleavage->tButylCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation SideReaction Aspartimide Formation CarbamicAcid->SideReaction Side Reaction AspNH2 Asp-NH2 Decarboxylation->AspNH2 CO2 CO₂ Decarboxylation->CO2 Aspartimide Aspartimide SideReaction->Aspartimide

Caption: Mechanism of acid-catalyzed Boc deprotection and the competing aspartimide side reaction.

Deprotection_Workflow Start Start: this compound Dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->Dissolve Cool Cool to 0°C (for TFA method) Dissolve->Cool AddReagent Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) Cool->AddReagent React Stir and Monitor Reaction (TLC or LC-MS) AddReagent->React Workup Work-up: Remove Solvent/Reagent React->Workup Isolate Isolate Product: Trituration with Ether & Filtration Workup->Isolate End End: Asp-NH2 Salt Isolate->End

Caption: General experimental workflow for the deprotection of this compound.

Decision_Tree Start Select Deprotection Strategy AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive StandardAcid Standard Acidic Method (TFA or HCl) AcidSensitive->StandardAcid No MildMethod Mild Method (Aqueous H₃PO₄ or Lewis Acid) AcidSensitive->MildMethod Yes AspartimideRisk High risk of aspartimide formation? StandardAcid->AspartimideRisk Proceed Proceed with Deprotection MildMethod->Proceed OptimizeConditions Optimize Conditions: - Low Temperature - Shorter Time AspartimideRisk->OptimizeConditions Yes AspartimideRisk->Proceed No OptimizeConditions->Proceed

Caption: Decision tree for selecting a Boc deprotection strategy for Asp-NH2.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Deprotection Insufficient reagent, short reaction time, or low temperature.Increase the equivalents of acid, prolong the reaction time, or allow the reaction to warm to room temperature.
Significant Aspartimide Formation High reaction temperature, prolonged reaction time, or high acid concentration.Perform the reaction at a lower temperature (0 °C), use a milder deprotection reagent, and monitor the reaction closely to stop it as soon as the starting material is consumed.
Formation of Other Byproducts Reaction with the tert-butyl cation (alkylation).Add a scavenger such as anisole or thioanisole to the reaction mixture.
Difficulty in Isolating the Product The deprotected amine salt may be soluble in the work-up solvent.Use a different solvent for trituration/precipitation, or consider purification by chromatography.

Conclusion

The deprotection of this compound is a routine but critical transformation in peptide synthesis. While standard acidic methods using TFA or HCl are generally effective, careful consideration must be given to the potential for aspartimide formation. By optimizing reaction conditions, such as temperature and reaction time, and by considering milder deprotection reagents for sensitive substrates, researchers can achieve high yields of the desired deprotected product with excellent purity. The protocols and guidelines presented in this application note provide a comprehensive resource for scientists engaged in the synthesis of aspartic acid-containing peptides and related molecules.

References

Application Notes and Protocols: Boc-Asp-NH2 as a Versatile Building Block for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of unnatural amino acids into peptides and small molecules is a powerful strategy in drug discovery and chemical biology, offering enhanced proteolytic stability, conformational constraints, and novel functionalities. Boc-L-Asparagine (Boc-Asp-NH2) serves as a readily available and versatile starting material for the synthesis of various chiral unnatural amino acids. This document provides detailed protocols and application notes for the conversion of this compound and its derivatives into valuable building blocks, such as orthogonally protected L-2,3-diaminopropionic acid (L-Dap), a key component in peptidomimetics and bioactive peptides.

Introduction

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides or used as standalone pharmacophores to modulate biological activity.[1] Their unique structures can impart desirable properties, including increased resistance to enzymatic degradation, improved receptor affinity and selectivity, and the ability to probe biological mechanisms.[1] this compound, a commercially available derivative of L-aspartic acid, provides a chiral scaffold that can be chemically modified to generate a range of unnatural amino acids. The side-chain amide and the potential for modification at the carboxyl group offer multiple avenues for synthetic diversification.

Two key chemical transformations that enable the conversion of aspartic acid derivatives into valuable unnatural amino acids are the Hofmann and Curtius rearrangements. These reactions facilitate the conversion of a carboxylic acid or its corresponding amide into a primary amine with the loss of one carbon atom, providing access to β-amino acids and other amine-containing structures.[1][2][3]

Application 1: Synthesis of Orthogonally Protected L-2,3-Diaminopropionic Acid (L-Dap)

L-2,3-diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid found in various natural products and is a valuable building block for the synthesis of peptidomimetics, antibiotics, and siderophores. The presence of two amino groups allows for the introduction of diverse functionalities and the creation of branched peptide structures. A key challenge in its application is the need for orthogonal protection of the α- and β-amino groups to enable selective chemical modification.

While a direct Hofmann rearrangement on this compound is feasible, a well-documented and efficient method for creating an orthogonally protected Dap derivative involves the Curtius rearrangement of a protected aspartic acid derivative. The following protocol is adapted from the work of Englund, Gopi, and Appella (2004) and utilizes N(α)-Boc-Asp(OBn)-OH as the starting material, which is structurally analogous to this compound for the key transformation of the side chain.

Experimental Protocol: Synthesis of N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid

This protocol details the conversion of the side-chain carboxylic acid of a protected aspartic acid derivative into a Cbz-protected amine via a Curtius rearrangement.

Materials:

  • N(α)-Boc-Asp(OBn)-OH

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Benzyl alcohol

  • Toluene, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Protection of the α-Amine:

    • To a solution of N(α)-Boc-Asp(OBn)-OH (1.0 eq) in anhydrous THF, add (Boc)2O (1.5 eq) and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in EtOAc and wash with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield N(α)-Boc2-Asp(OBn)-OH.

  • Curtius Rearrangement and Trapping of the Isocyanate:

    • Dissolve the N(α)-Boc2-Asp(OBn)-OH (1.0 eq) in anhydrous toluene.

    • Add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

    • Heat the mixture at 80 °C for 3 hours.

    • Add benzyl alcohol (2.0 eq) and continue heating at 80 °C overnight.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., hexanes/EtOAc gradient) to obtain N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid benzyl ester.

  • Final Deprotection (if required):

    • The benzyl ester can be removed by hydrogenation to yield the free carboxylic acid.

    • The Boc groups can be removed under acidic conditions (e.g., TFA in DCM).

Quantitative Data

The following table summarizes typical yields for the synthesis of N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid, based on literature reports for similar transformations.

StepProductTypical Yield (%)Purity (%) (by HPLC)
1. α-Amine ProtectionN(α)-Boc2-Asp(OBn)-OH>95>98
2. Curtius Rearrangement & TrappingN(α)-Boc2-N(β)-Cbz-Dap-OBn70-85>95
3. Hydrogenolysis of Benzyl Ester (Optional)N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid>90>98

Logical Workflow for Unnatural Amino Acid Synthesis from Aspartic Acid Derivatives

The following diagram illustrates the general synthetic pathways from a protected aspartic acid derivative to orthogonally protected diaminopropionic acid, highlighting the key rearrangement reactions.

G cluster_0 Starting Materials cluster_1 Key Rearrangement Reactions cluster_2 Intermediate cluster_3 Product This compound This compound Hofmann Hofmann Rearrangement (e.g., Br2, NaOH) This compound->Hofmann Boc-Asp(OR)-OH Boc-Asp(OR)-OH (e.g., R=Bn) Curtius Curtius Rearrangement (e.g., DPPA, heat) Boc-Asp(OR)-OH->Curtius Isocyanate Isocyanate Intermediate Hofmann->Isocyanate Curtius->Isocyanate Dap Orthogonally Protected L-2,3-Diaminopropionic Acid Isocyanate->Dap Trapping with protecting group (e.g., BnOH for Cbz)

Caption: Synthetic routes to L-Dap from aspartic acid derivatives.

Relevance to Signaling Pathways

Peptidomimetics and peptides containing unnatural amino acids, such as L-Dap and its derivatives, are frequently designed to interact with specific biological targets, including G protein-coupled receptors (GPCRs). GPCRs constitute a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug development. The incorporation of unnatural amino acids can enhance the affinity, selectivity, and stability of peptide ligands for GPCRs.

The diagram below illustrates a generalized GPCR signaling cascade, a common pathway targeted by novel peptidomimetics.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Peptidomimetic Ligand (with Unnatural Amino Acid) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

Troubleshooting & Optimization

Technical Support Center: Improving Peptide Synthesis Yield with Boc-Asp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS) using Boc-Asp-NH2, with a focus on improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound and how can it be mitigated?

A1: The most significant side reaction is the formation of an aspartimide intermediate. This occurs when the backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the side-chain carbonyl group.[1][2] This intramolecular cyclization is particularly problematic under basic conditions but can also occur during the acidic deprotection steps in Boc-SPPS. The resulting aspartimide is prone to racemization and can be opened by nucleophiles to form a mixture of desired α-peptides and difficult-to-remove β-peptide impurities.[2]

Mitigation Strategies:

  • Choice of Coupling Reagents: Utilize highly efficient coupling reagents that promote rapid peptide bond formation, minimizing the time for side reactions to occur. Onium-salt-based reagents like HBTU, HATU, and phosphonium salts like PyBOP are recommended.

  • In Situ Neutralization Protocols: In Boc-SPPS, in situ neutralization protocols, where neutralization and coupling occur simultaneously, can reduce the extent of aspartimide formation.[3]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) to the coupling reaction can help suppress racemization and may reduce aspartimide formation.[2]

Q2: My this compound has poor solubility in standard SPPS solvents. What can I do?

  • Solvent Selection: N-Methyl-2-pyrrolidone (NMP) generally has better solvating properties than N,N-Dimethylformamide (DMF) for many protected amino acids. A mixture of solvents, such as DMF with a small amount of Dimethyl sulfoxide (DMSO), can also improve solubility. Dichloromethane (DCM) is often used in Boc-SPPS and can be a good solvent for many Boc-amino acids.

  • Sonication: Brief sonication of the amino acid solution before adding it to the resin can help dissolve the reagent.

  • Increased Temperature: Gently warming the amino acid solution may improve solubility, but this should be done with caution as elevated temperatures can promote side reactions.

Q3: I am observing a significant amount of deletion sequences in my final product. What is the likely cause and solution?

A3: Deletion sequences are a result of incomplete coupling of an amino acid. With a potentially challenging residue like this compound, this can be due to several factors:

  • Poor Solubility: As discussed in Q2, if the this compound is not fully dissolved, its effective concentration will be too low for efficient coupling.

  • Steric Hindrance: The Boc protecting group and the C-terminal amide may create some steric hindrance, slowing down the coupling reaction.

  • Peptide Aggregation: The growing peptide chain on the resin can aggregate, blocking the N-terminal amine and preventing coupling.

Solutions:

  • Double Coupling: Perform a second coupling step with a fresh solution of activated this compound to ensure the reaction goes to completion.

  • Use of Stronger Coupling Reagents: Employ highly efficient coupling reagents such as HATU or COMU, which are known to be effective for difficult couplings.

  • Disrupt Aggregation:

    • Switch to a more polar solvent like NMP or a mixture containing DMSO.

    • Incorporate chaotropic salts, such as LiCl, into the coupling solution to disrupt hydrogen bonding.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues when using this compound.

Observed Problem Potential Cause Recommended Action
Low overall yield of the final peptide Incomplete coupling of this compound1. Perform a double coupling for the this compound residue.2. Switch to a more powerful coupling reagent (see Table 1).3. Increase the concentration of the amino acid and coupling reagents.
Peptide aggregation on the resin1. Change the solvent to NMP or a DMF/DMSO mixture.2. Add chaotropic salts (e.g., LiCl) to the coupling reaction.
Aspartimide formation leading to byproducts1. Use an in situ neutralization protocol for Boc-SPPS.2. Ensure the use of HOBt as an additive with carbodiimide coupling reagents.
Presence of a peak with the same mass but different retention time in HPLC Formation of β-aspartyl peptide due to aspartimide rearrangement1. Optimize coupling conditions to minimize reaction time.2. If possible, alter the peptide sequence to avoid Asp-Gly or Asp-Ser motifs, which are particularly prone to this side reaction.
Multiple unidentified peaks in the crude product A combination of incomplete coupling and side reactions1. Systematically troubleshoot by first ensuring complete coupling using a double coupling protocol and monitoring with a ninhydrin test.2. If byproducts persist, focus on minimizing aspartimide formation.

Data Presentation

Table 1: Comparative Efficiency of Common Coupling Reagents for Difficult Sequences

The following table summarizes the performance of various coupling reagents in the synthesis of challenging peptide sequences. While not specific to this compound, this data provides a general guideline for selecting a reagent for a potentially difficult coupling.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Reported Yield (%)Reference(s)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99
DCC HOBt-DCM/DMF60-120Variable

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle with HBTU/HOBt Coupling

This protocol outlines a standard cycle for the manual solid-phase synthesis of a peptide using Boc chemistry.

  • Resin Swelling: Swell the resin (e.g., MBHA resin for a C-terminal amide) in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling (HBTU/HOBt):

    • In a separate vessel, dissolve this compound (3 equivalents based on resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser (ninhydrin) test to check for completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive, consider a second coupling (double coupling).

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for the next amino acid in the sequence.

Protocol 2: In Situ Neutralization Protocol for Difficult Couplings

This protocol can improve coupling efficiency for challenging residues by minimizing the time the free amine is exposed.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1. After the final wash post-deprotection, proceed directly to the coupling step without a separate neutralization step.

  • Coupling with In Situ Neutralization:

    • In a separate vessel, pre-activate the this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF for 1-2 minutes with DIEA (6 eq.).

    • Add the activated amino acid solution to the resin, which is still in its ammonium salt form. The DIEA in the coupling solution will act as the neutralizing agent.

    • Agitate the reaction for 1-2 hours and proceed as described in step 5 of Protocol 1.

Visualizations

experimental_workflow cluster_cycle Boc-SPPS Cycle Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Standard Protocol Coupling Coupling (Activated this compound) Deprotection->Coupling In Situ Neutralization Protocol Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Resin Next Cycle

Caption: General workflow for a Boc-SPPS cycle, showing both standard and in situ neutralization protocols.

aspartimide_formation Peptide Peptide Backbone N-H C=O Asp Aspartic Acid Side Chain C=O O-R Peptide:n->Asp:c Nucleophilic Attack (Base-catalyzed) Intermediate Aspartimide Intermediate (5-membered ring) Asp->Intermediate Products α-Peptide (Desired) β-Peptide (Impurity) Intermediate->Products Hydrolysis

Caption: Simplified mechanism of aspartimide formation leading to α- and β-peptide products.

troubleshooting_logic Start Low Peptide Yield Check_Coupling Check Coupling Completion (Kaiser Test) Start->Check_Coupling Incomplete Incomplete Coupling Check_Coupling->Incomplete Side_Reactions Investigate Side Reactions (HPLC-MS) Incomplete->Side_Reactions No Double_Couple Implement Double Coupling Incomplete->Double_Couple Yes Change_Reagent Switch to Stronger Coupling Reagent Incomplete->Change_Reagent Optimize_Solvent Optimize Solvents/ Additives for Aggregation Incomplete->Optimize_Solvent Mitigate_Aspartimide Implement Aspartimide Mitigation Strategies Side_Reactions->Mitigate_Aspartimide Double_Couple->Check_Coupling

Caption: A logical workflow for troubleshooting low peptide synthesis yield.

References

Common side reactions involving Boc-Asp-NH2 and how to prevent them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-L-asparagine (Boc-Asp-NH₂) in peptide synthesis. Our goal is to help you mitigate common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Asp-NH₂ and where is it used?

Boc-Asp-NH₂ is the N-α-tert-butyloxycarbonyl (Boc) protected form of the amino acid asparagine. It is a building block used in Boc-based solid-phase peptide synthesis (SPPS). The "NH₂" signifies the side chain carboxamide group inherent to asparagine.

Q2: What are the most common side reactions associated with the asparagine residue in peptide synthesis?

The primary side reactions involving the asparagine residue during peptide synthesis are:

  • Aspartimide Formation: This is a major issue, particularly in Fmoc-based SPPS, where the peptide backbone nitrogen attacks the side-chain amide, forming a cyclic succinimide intermediate.[1][2] This can lead to racemization at the α-carbon and subsequent hydrolysis to a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and the D-isomer of each.[1]

  • Side Chain Dehydration: The asparagine side chain amide can undergo dehydration to form a β-cyanoalanine residue.[3][4] This is particularly problematic during the activation of the carboxylic acid with carbodiimide-based reagents like DCC and DIC.

  • Racemization: The process of converting the optically active L-amino acid into a mixture of L and D enantiomers. For asparagine, this often occurs via the aspartimide intermediate.

Troubleshooting Guide

Issue 1: Mass spectrometry of my crude peptide shows a significant peak at [M-18].
  • Probable Cause: This mass loss of 18 Da strongly indicates dehydration of the asparagine side chain to a β-cyanoalanine residue. This is common when using carbodiimide coupling reagents (DCC, DIC) with unprotected asparagine.

  • Recommended Solutions:

    • Change Coupling Reagent: Avoid carbodiimide-based reagents for the coupling of asparagine. Opt for phosphonium (e.g., BOP, PyBOP) or aminium/uronium salts (e.g., HBTU, HATU, HCTU), which minimize the risk of dehydration.

    • Use Side-Chain Protection: Employ Fmoc-Asn(Trt)-OH. The bulky trityl (Trt) group shields the side-chain amide, preventing dehydration.

G cluster_issue Issue Identification cluster_cause Root Cause cluster_solutions Solutions Mass_Loss Mass Loss of 18 Da Observed in MS Dehydration Dehydration of Asn Side Chain Mass_Loss->Dehydration Indicates Change_Reagent Avoid DCC/DIC; Use HATU/HBTU Dehydration->Change_Reagent Prevent with Protect_Side_Chain Use Fmoc-Asn(Trt)-OH Dehydration->Protect_Side_Chain Prevent with

Issue 2: My peptide has poor purity and HPLC shows multiple, difficult-to-separate peaks around the target mass.
  • Probable Cause: This is a classic sign of aspartimide formation, which leads to a mixture of α- and β-peptides and their D-isomers. These species are often chromatographically similar to the desired product. Aspartimide formation is particularly prevalent in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.

  • Recommended Solutions:

    • Modify Fmoc Deprotection: Add an acidic additive to the piperidine solution for Fmoc removal. Adding 0.1 M HOBt has been shown to reduce aspartimide formation. Alternatively, using a weaker base like piperazine can also suppress this side reaction.

    • Backbone Protection: For highly susceptible sequences (e.g., Asn-Gly), use a dipeptide with backbone protection, such as Fmoc-Asn(Trt)-Gly(Dmb)-OH, where Dmb (2,4-dimethoxybenzyl) sterically hinders the formation of the succinimide ring.

    • Bulky Side-Chain Protecting Groups: While the standard tert-butyl (tBu) ester is common for the Asp side chain in Fmoc synthesis, bulkier protecting groups can offer better steric hindrance to prevent cyclization.

    • Lower Coupling Temperature: Performing the coupling step at a reduced temperature can slow the rate of aspartimide formation.

G cluster_prevention Prevention Strategies Asp_Residue Aspartic Acid Residue (in peptide chain) Deprotection Fmoc Deprotection (e.g., 20% Piperidine) Asp_Residue->Deprotection Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotection->Aspartimide Can trigger Side_Products Side Products: - β-aspartyl peptide - D-Asp isomers - Piperidides Aspartimide->Side_Products Leads to Modify_Deprotection Modify Deprotection: Add HOBt or use Piperazine Modify_Deprotection->Aspartimide Inhibits Backbone_Protection Backbone Protection: (Dmb/Hmb on next residue) Backbone_Protection->Aspartimide Inhibits Bulky_PG Bulky Side-Chain Protecting Groups Bulky_PG->Aspartimide Inhibits

Data Summary

The choice of reagents and conditions significantly impacts the prevention of asparagine-related side reactions. The following table summarizes the effectiveness of different strategies.

Side ReactionStrategyReagents/ConditionsEffectivenessReference(s)
Dehydration Coupling Reagent SelectionAvoid: DCC, DIC. Prefer: HATU, HBTU, BOP, PyBOP High
Side-Chain ProtectionFmoc-Asn(Trt)-OH Very High
Aspartimide Formation Fmoc Deprotection Modification20% Piperidine + 0.1M HOBt Moderate to High
Use of weaker base (e.g., Piperazine )Moderate
Backbone ProtectionDmb or Hmb group on the nitrogen of the following residueVery High (can eliminate)
Side-Chain ProtectionBulkier esters than OtBu (e.g., OMpe, OEpe )Moderate to High
Temperature ControlPerform coupling at reduced temperature Moderate

Experimental Protocols

Protocol 1: Coupling of Fmoc-Asn(Trt)-OH to Prevent Dehydration

This protocol describes a standard manual coupling procedure for incorporating a Trt-protected asparagine residue into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for an additional 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Fmoc Deprotection with HOBt to Suppress Aspartimide Formation

This protocol modifies the standard Fmoc deprotection step to reduce the incidence of aspartimide formation.

  • Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF. Note: HOBt is sold in a wetted form to mitigate its explosive nature; this introduces a small amount of water.

  • Deprotection Step:

    • Swell the peptide-resin in DMF.

    • Drain the DMF and add the 20% piperidine / 0.1 M HOBt solution.

    • Allow the reaction to proceed for the standard deprotection time (e.g., an initial 3-minute treatment followed by a 10-minute treatment).

  • Washing: Following deprotection, wash the resin thoroughly with DMF (at least 5 times) to remove the deprotection solution and byproducts before proceeding to the next coupling step.

G cluster_deprotection_options Deprotection Options cluster_coupling_options Coupling Options Start Start: Swollen Peptide-Resin Deprotection Fmoc Deprotection Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Standard_Deprotection Standard: 20% Piperidine/DMF Deprotection->Standard_Deprotection Modified_Deprotection Modified (Anti-Aspartimide): 20% Piperidine + 0.1M HOBt Deprotection->Modified_Deprotection Coupling Coupling Step Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Protected_Asn Fmoc-Asn(Trt)-OH + HATU/DIPEA Coupling->Protected_Asn Unprotected_Asn Fmoc-Asn-OH + HATU/HBTU (No DCC/DIC) Coupling->Unprotected_Asn End Ready for Next Cycle Washing2->End

References

Technical Support Center: Troubleshooting Low Solubility of Boc-Asp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of Boc-Asp-NH2 in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Boc-protected amino acids are generally soluble in common polar aprotic solvents used for solid-phase peptide synthesis (SPPS). Based on data for structurally similar compounds and general practices, the recommended starting solvents are:

  • N,N-Dimethylformamide (DMF): Often the solvent of choice for peptide coupling reactions. Product information for this compound indicates its optical rotation is measured in DMF, suggesting good solubility.

  • N-Methyl-2-pyrrolidone (NMP): A highly polar solvent that is very effective at solvating protected amino acids and peptide chains.

  • Dimethyl sulfoxide (DMSO): An excellent solvent for compounds that are difficult to dissolve in other polar aprotic solvents.

  • Dichloromethane (DCM): Commonly used in Boc chemistry protocols as it readily dissolves most Boc-protected amino acids.

Q2: I'm observing low solubility of this compound in my chosen reaction solvent. What are the potential causes and solutions?

A2: Low solubility can be influenced by several factors. Here are the common causes and their respective solutions:

  • Solvent Polarity: The chosen solvent may not be optimal for solvating this compound.

  • Concentration: The desired concentration may be above the saturation point of the solvent.

  • Temperature: Room temperature may not be sufficient to dissolve the compound effectively.

  • Purity of the Compound: Impurities can sometimes hinder dissolution.

  • Water Content in Solvents: The presence of water in aprotic polar solvents can affect solubility.

For solutions, please refer to the troubleshooting guide below.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Gentle warming (e.g., to 30-40°C) can be an effective method to increase the solubility of this compound. However, this should be done with caution to avoid potential degradation of the compound. Prolonged heating at high temperatures is not recommended.

Q4: Will sonication help in dissolving this compound?

A4: Yes, sonication in a water bath for 10-15 minutes can help to break up solid aggregates and facilitate dissolution.

Q5: What is a "co-solvent system" and can it help with solubility issues?

A5: A co-solvent system is a mixture of two or more solvents. This can be highly effective in dissolving challenging compounds. A common "magic mixture" for difficult sequences consists of DCM, DMF, and NMP (1:1:1 v/v). Mixtures including DMSO can also be very effective.

Troubleshooting Guide for Low Solubility

If you are experiencing low solubility with this compound, follow this step-by-step troubleshooting guide.

Problem: this compound is not dissolving in the reaction solvent at the desired concentration.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Low Solubility of This compound Observed check_solvent Step 1: Verify Solvent Choice (DMF, NMP, DMSO) start->check_solvent try_stronger Try a stronger solvent (e.g., switch from DMF to DMSO) check_solvent->try_stronger Solvent may be too weak sonicate_warm Step 2: Apply Physical Methods (Sonication / Gentle Warming) check_solvent->sonicate_warm Solvent is appropriate try_stronger->sonicate_warm apply_methods Sonicate for 10-15 mins Gently warm to 30-40°C sonicate_warm->apply_methods How? use_cosolvent Step 3: Use a Co-Solvent System (e.g., DCM/DMF/NMP) sonicate_warm->use_cosolvent Still not dissolved success Success: this compound Dissolved sonicate_warm->success Dissolved apply_methods->use_cosolvent prepare_cosolvent Prepare a co-solvent mixture (e.g., 1:1:1 DCM:DMF:NMP) use_cosolvent->prepare_cosolvent How? reduce_conc Step 4: Reduce Concentration use_cosolvent->reduce_conc Still not dissolved use_cosolvent->success Dissolved prepare_cosolvent->reduce_conc prepare_dilute Prepare a more dilute solution reduce_conc->prepare_dilute How? reduce_conc->success Dissolved fail Issue Persists: Contact Technical Support reduce_conc->fail Still not dissolved prepare_dilute->fail SolubilityTestingWorkflow start Start: Determine Optimal Solvent weigh 1. Weigh 5-10 mg of This compound into vials start->weigh add_solvent 2. Add calculated volume of each test solvent weigh->add_solvent vortex 3. Vortex vigorously for 1 minute add_solvent->vortex observe_rt 4. Observe solubility at room temperature vortex->observe_rt sonicate 5. Sonicate for 10-15 minutes observe_rt->sonicate Partially/Insoluble select End: Select optimal solvent observe_rt->select Fully Dissolved observe_sonicate 6. Observe solubility sonicate->observe_sonicate warm 7. Gently warm to 30-40°C observe_sonicate->warm Partially/Insoluble observe_sonicate->select Fully Dissolved observe_warm 8. Observe final solubility warm->observe_warm observe_warm->select Fully Dissolved observe_warm->select Partially/Insoluble (Select best option or reconsider solvent/concentration)

Technical Support Center: Optimization of Coupling Conditions for Boc-Asp-NH₂

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of coupling conditions for N-α-Boc-L-isoasparagine (Boc-Asp-NH₂). This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed guidance to navigate the complexities of incorporating this unique building block into peptide synthesis. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Asp-NH₂ and how does it differ from Boc-Asn-OH?

A1: Boc-Asp-NH₂ is the N-α-Boc-protected form of L-isoasparagine. In this isomer of asparagine, the peptide bond is formed through the α-carboxyl group, leaving the β-carboxyl group as a primary amide. In contrast, Boc-Asn-OH has the primary amide on the α-carboxyl group and the peptide bond forms through the β-carboxyl group. This structural difference can influence solubility, reactivity, and the potential for side reactions during peptide synthesis.

Q2: What are the primary challenges associated with the coupling of Boc-Asp-NH₂?

A2: The main challenges when coupling Boc-Asp-NH₂ include:

  • Low Solubility: The unprotected side-chain amide can lead to poor solubility in common organic solvents used in peptide synthesis, potentially causing aggregation of the growing peptide chain.

  • Incomplete Coupling: Due to steric hindrance from the Boc protecting group and potential aggregation, achieving complete coupling can be difficult, leading to deletion sequences in the final peptide.[1]

  • Side Reactions: Although less common than with asparagine, the side-chain amide can be susceptible to dehydration to a nitrile under harsh activation conditions, particularly with carbodiimide-based reagents.[2]

Q3: Is aspartimide formation a major concern when using Boc-Asp-NH₂ in Boc-SPPS?

A3: In the context of Boc-based Solid Phase Peptide Synthesis (Boc-SPPS), aspartimide formation is primarily an acid-catalyzed side reaction that occurs during the final cleavage from the resin with strong acids like hydrogen fluoride (HF).[3] It is less of a concern during the coupling and deprotection cycles, which are conducted under acidic conditions (TFA for deprotection) where the backbone amide nitrogen is protonated and thus less nucleophilic.[3] This is in contrast to Fmoc-SPPS, where aspartimide formation is a significant base-catalyzed side reaction during the repeated piperidine treatments for Fmoc deprotection.

Q4: How can I monitor the completion of the coupling reaction for Boc-Asp-NH₂?

A4: The completion of the coupling reaction can be monitored using qualitative colorimetric tests. The most common is the Kaiser test (ninhydrin test), which detects the presence of free primary amines. A negative Kaiser test (yellow beads) indicates that the coupling is complete. For sequences where the N-terminal amino acid is a secondary amine (like proline), the chloranil test can be used.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield / Incomplete Coupling 1. Poor solubility of Boc-Asp-NH₂ or the growing peptide chain. 2. Steric hindrance. 3. Inefficient activation of the carboxylic acid. 1. Optimize Solvent: Use N-Methyl-2-pyrrolidone (NMP) or add a small amount of a chaotropic salt like LiCl to the DMF to improve solvation.[1] 2. Double Coupling: If the Kaiser test is positive after the initial coupling, wash the resin and repeat the coupling step with fresh reagents. 3. Use a More Powerful Coupling Reagent: Switch from standard carbodiimides to a uronium/aminium or phosphonium salt reagent like HBTU, HATU, or PyBOP.
Presence of Deletion Sequences in Final Peptide Incomplete coupling in the previous cycle. Implement a capping step after the coupling of Boc-Asp-NH₂. Acetylate any unreacted free amines using acetic anhydride and a non-nucleophilic base like DIEA to prevent them from reacting in subsequent cycles.
Side Product Formation (e.g., Nitrile Formation) Over-activation of the carboxylic acid, especially with carbodiimide reagents. 1. Use a less reactive coupling reagent. 2. Add an activating agent like HOBt or Oxyma Pure to carbodiimide-mediated couplings to suppress side reactions. 3. Avoid prolonged activation times.
Aggregation of the Peptide Chain Hydrophobic nature of the peptide sequence. 1. Use a resin with a lower substitution level. 2. Incorporate backbone-modifying protecting groups (e.g., Dmb) in adjacent residues if the sequence is known to be difficult. 3. Perform the synthesis at an elevated temperature.

Experimental Protocols

Protocol 1: Manual Boc-SPPS Coupling of Boc-Asp-NH₂

This protocol outlines a standard procedure for the manual solid-phase synthesis coupling of Boc-Asp-NH₂.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Asp-NH₂

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid Phase Synthesis vessel

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Previous Step: N-α-Boc Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes. Drain and repeat.

    • Wash the resin with DMF (3x).

  • Amino Acid Activation and Coupling (HBTU/HATU):

    • In a separate vessel, dissolve Boc-Asp-NH₂ (3 equivalents relative to resin loading), HBTU/HATU (3 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring:

    • Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A yellow color indicates a complete reaction. If the test is positive (blue color), a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

  • Capping (Optional):

    • If the coupling is incomplete and you wish to proceed, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF.

  • Proceed to the next deprotection step.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS

While specific quantitative data for the coupling of Boc-Asp-NH₂ is limited in the literature, the following table provides a general comparison of commonly used coupling reagents in Boc-SPPS. The efficiency can be sequence-dependent, and optimization for a specific peptide is often necessary.

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
DCC/HOBt CarbodiimideModerateCost-effective.Can cause side reactions like nitrile formation with unprotected Asn/Gln. Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove in solution phase.
DIC/HOBt CarbodiimideModerateSimilar to DCC/HOBt, but the diisopropylurea byproduct is more soluble, making it more suitable for SPPS.Still carries a risk of side reactions.
HBTU/TBTU Uronium/Aminium SaltHighHigh coupling efficiency, fast reaction times, and byproducts are soluble.Can cause guanidinylation of the N-terminal amine if used in excess.
HATU Uronium/Aminium SaltVery HighGenerally more efficient than HBTU, especially for hindered couplings, with a lower risk of racemization.Higher cost compared to HBTU.
PyBOP Phosphonium SaltHighHigh coupling efficiency, similar to HBTU, but does not cause guanidinylation.Byproducts can be more difficult to remove.

Visualizations

Experimental Workflow for Boc-SPPS Cycle

Boc_SPPS_Workflow Start Start with Peptide-Resin Deprotection Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling of Boc-Asp-NH₂ Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 KaiserTest Kaiser Test Wash3->KaiserTest Capping Capping (Optional) KaiserTest->Capping Positive NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative Capping->NextCycle

A typical workflow for a single coupling cycle in Boc-SPPS.
Logical Relationship for Troubleshooting Low Coupling Yield

Troubleshooting_Low_Yield Problem Low Coupling Yield Cause1 Poor Solubility / Aggregation Problem->Cause1 Cause2 Inefficient Activation Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Solution1a Optimize Solvent (e.g., NMP) Cause1->Solution1a Solution1b Use Chaotropic Salts (e.g., LiCl) Cause1->Solution1b Solution2a Switch to a More Powerful Coupling Reagent (e.g., HATU, PyBOP) Cause2->Solution2a Solution3a Increase Reaction Time Cause3->Solution3a Solution3b Perform Double Coupling Cause3->Solution3b

A decision tree for troubleshooting low coupling yields of Boc-Asp-NH₂.

References

Technical Support Center: Aspartimide Formation in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic in Fmoc SPPS?

Aspartimide formation is a significant side reaction that can occur during Fmoc-based SPPS.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group.[1] This reaction is particularly promoted by the basic conditions used for Fmoc group removal, such as treatment with piperidine.[1][2] The resulting five-membered succinimide ring is known as an aspartimide.[1]

This side reaction is problematic for several reasons:

  • Formation of multiple byproducts: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides.

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.

  • Purification challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.

  • Reduced yield: The formation of these side products lowers the overall yield of the target peptide.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent. Sequences where aspartic acid is followed by a small, unhindered amino acid are particularly susceptible. The most problematic sequences are:

  • Asp-Gly (DG): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.

  • Asp-Asn (DN)

  • Asp-Ser (DS)

  • Asp-Thr (DT)

  • Asp-Arg (DR)

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation. While microwave-assisted SPPS can speed up synthesis, higher temperatures can exacerbate this side reaction. It is recommended to use lower microwave power and shorter reaction times or to perform couplings with susceptible residues at lower temperatures.

Q4: What are the primary strategies to prevent aspartimide formation?

There are three main strategies to mitigate or prevent aspartimide formation:

  • Modification of Fmoc Deprotection Conditions: This involves altering the deprotection reagent to reduce its basicity.

  • Use of Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulky protecting groups on the aspartic acid side chain can sterically hinder the cyclization reaction.

  • Backbone Protection: This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile.

Q5: How can I detect if aspartimide formation has occurred in my synthesis?

Aspartimide formation can be challenging to detect because the initial cyclic imide is a mass-neutral intermediate. Subsequent hydrolysis leads to α- and β-peptides which have the same mass as the target peptide. However, piperidine adducts will have a different mass. The most common method for detection is High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide. The presence of unexpected peaks, often close to the main product peak, can indicate the presence of aspartimide-related byproducts. Mass spectrometry can help identify these byproducts.

Troubleshooting Guide

Issue: Unexpected peaks in HPLC analysis of a crude peptide containing an Asp residue.

This is a common indication of aspartimide formation. The following workflow can help you troubleshoot this issue.

G cluster_0 Troubleshooting Aspartimide Formation A Unexpected peaks in HPLC B Is the Asp residue followed by Gly, Asn, Ser, or Arg? A->B C High susceptibility to aspartimide formation. B->C Yes D Consider other side reactions (e.g., racemization, deletion). B->D No E Implement a prevention strategy for resynthesis. C->E F 1. Modify deprotection conditions. 2. Use bulky Asp protecting groups. 3. Employ backbone protection. E->F

Caption: Troubleshooting workflow for suspected aspartimide formation.

Prevention Strategies and Experimental Protocols

Strategy 1: Modification of Fmoc Deprotection Conditions

Using a weaker base for Fmoc removal can significantly reduce the rate of aspartimide formation.

  • Use Piperazine: Piperazine is a weaker base than piperidine and has been shown to be effective in removing the Fmoc group while suppressing aspartimide formation.

  • Use Dipropylamine (DPA): DPA is a less toxic and less odorous alternative to piperidine that has been shown to reduce aspartimide formation, especially at elevated temperatures.

  • Use a Piperazine/DBU mixture: A combination of piperazine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can provide rapid and efficient Fmoc deprotection with reduced risk of aspartimide formation, especially when supplemented with formic acid.

Adding a small amount of a weak acid to the piperidine deprotection solution can help to neutralize the basicity and reduce aspartimide formation.

  • Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the 20% piperidine/DMF solution significantly reduces aspartimide formation.

  • Formic Acid: The addition of 1-5% formic acid to the deprotection solution can also suppress this side reaction.

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).

Strategy 2: Use of Sterically Hindered Asp Side-Chain Protecting Groups

Increasing the steric bulk of the side-chain protecting group on the aspartic acid can effectively block the formation of the succinimide ring.

The following table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation.

Protecting GroupStructure% Desired Peptide Remaining
OtBu (tert-Butyl)StandardLow
OMpe (3-methylpent-3-yl)BulkySignificantly Higher than OtBu
OBno (5-n-butyl-5-nonyl)BulkyVery High

Data sourced from comparative studies. This demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups.

  • Amino Acid Activation: Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Strategy 3: Backbone Protection

This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile.

  • N-(2-hydroxy-4-methoxybenzyl) (Hmb) group: The Hmb group can be used to protect the backbone amide. This is a very effective method to suppress aspartimide formation.

  • Dimethoxybenzyl (Dmb) group: The use of a Dmb protecting group is also highly beneficial, especially for Asp-Gly sequences.

Visual Guides

Mechanism of Aspartimide Formation

G cluster_1 Aspartimide Formation Mechanism A Aspartic Acid Residue in Peptide Chain B Base-catalyzed deprotonation of backbone amide (e.g., by piperidine) A->B C Nucleophilic attack of backbone nitrogen on side-chain carbonyl B->C D Formation of 5-membered succinimide ring (Aspartimide) C->D E Ring opening by nucleophiles (piperidine, water) D->E F Formation of α- and β-aspartyl peptides and racemization E->F

Caption: The chemical pathway of base-catalyzed aspartimide formation.

Decision Tree for Prevention Strategy Selection

G cluster_2 Selecting a Prevention Strategy A Is the sequence highly susceptible to aspartimide formation (e.g., Asp-Gly)? B Is complete prevention critical (e.g., for a therapeutic peptide)? A->B Yes C Modify deprotection conditions (e.g., add HOBt or use a weaker base). A->C No D Use a bulky Asp protecting group (e.g., Fmoc-Asp(OBno)-OH). B->D No E Employ backbone protection (e.g., Hmb or Dmb). B->E Yes

Caption: A guide to choosing the most appropriate prevention method.

References

Technical Support Center: Navigating Challenges in Boc Group Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the deprotection of the tert-butyloxycarbonyl (Boc) group.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during Boc deprotection experiments.

Issue 1: Incomplete or Sluggish Deprotection

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.

  • Low yield of the desired amine product.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration The Boc group is cleaved under acidic conditions. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2] Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[3]
Poor Reagent Quality Reagents like TFA can absorb water, which reduces their acidity and effectiveness.[1][4] Use fresh or properly stored reagents.
Inadequate Reaction Time or Temperature While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates require longer reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. If the reaction is still sluggish, consider gentle heating (e.g., to 40°C), but be mindful of potential side reactions.
Steric Hindrance A sterically hindered Boc group can be more difficult to remove, requiring harsher conditions. Increase the reaction time, temperature, or acid concentration.
Substrate Solubility Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction. Experiment with different solvent systems to ensure complete dissolution of the substrate.

Troubleshooting Workflow for Incomplete Deprotection

G Troubleshooting Workflow for Incomplete Boc Deprotection A Incomplete Deprotection Observed B Check Reagent Quality (Fresh TFA/HCl?) A->B C Increase Acid Concentration (e.g., higher % TFA) B->C Reagents are fresh G Problem Resolved B->G Reagents were old D Extend Reaction Time C->D Still incomplete C->G Reaction complete E Increase Reaction Temperature (e.g., to 40°C) D->E Still incomplete D->G Reaction complete F Consider Alternative Acid (e.g., 4M HCl in Dioxane) E->F Still incomplete E->G Reaction complete F->G Reaction complete G Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Deprotection cluster_1 Side Reaction vs. Scavenging A Boc-Protected Amine B Protonation A->B + H+ C Carbamic Acid Intermediate B->C E tert-Butyl Cation B->E Fragmentation D Free Amine C->D - CO2 F Nucleophilic Residue (e.g., Trp, Met) E->F Alkylation H Scavenger (e.g., TIS, Thioanisole) E->H Trapping G Alkylated Side Product F->G I Trapped Cation H->I

References

Identifying and minimizing impurities in Boc-Asp-NH2 reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in reactions involving Boc-L-isoasparagine (Boc-Asp-NH2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as Boc-L-isoasparagine, is a protected amino acid derivative. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, allowing for selective reactions at the side-chain carboxyl group. It is primarily used in peptide synthesis and as a building block in the development of various pharmaceutical compounds.

Q2: What are the most common impurities I might encounter when working with this compound?

A2: The most prevalent impurities are related to the rearrangement of the aspartic acid side chain. These include the formation of a succinimide intermediate (aspartimide), which can then lead to the formation of the corresponding α-aspartyl isomer (Boc-Asn-OH) and the D-enantiomers of both isomers through racemization. Other potential impurities include unreacted starting materials, by-products from the Boc-protection step, and dipeptide impurities.[1][2]

Q3: Why is aspartimide formation a significant problem?

A3: Aspartimide formation is a major issue for several reasons:

  • Formation of multiple byproducts: The aspartimide ring can be opened to form both α- and β-aspartyl peptides, which are difficult to separate.

  • Racemization: The intermediate is prone to epimerization, leading to the incorporation of D-amino acids.

  • "Silent" mutations: The rearrangement is mass-neutral, making it difficult to detect by mass spectrometry alone.[2]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and identify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help in the characterization of isomers.

Troubleshooting Guides

Problem 1: HPLC analysis shows multiple peaks close to the main product peak.
Possible Cause Suggested Solution
Aspartimide Formation and Isomerization: The presence of the α-aspartyl isomer (Boc-Asn-OH) and potentially the D-enantiomers.Optimize HPLC separation conditions (e.g., use a high-resolution column, adjust the gradient and mobile phase composition). Chiral HPLC may be necessary to separate enantiomers. To prevent this during synthesis, avoid prolonged exposure to basic or strongly acidic conditions.
Incomplete Reaction: Presence of unreacted starting materials like L-isoasparagine.Ensure the Boc-protection reaction goes to completion by monitoring with TLC or HPLC. Adjust stoichiometry or reaction time as needed.
Dipeptide Impurities: Formation of Boc-Asp(NH2)-Asp(NH2)-OH during the synthesis of this compound.Use high-purity starting materials. Dipeptide impurities can sometimes be present in the amino acid starting material.
Problem 2: Mass Spectrometry data shows a peak at M-18 or unexpected masses.
Possible Cause Suggested Solution
Aspartimide Formation: A peak at M-18 (loss of water) is a strong indicator of the presence of the succinimide intermediate.Confirm with HPLC analysis. To minimize this, control the temperature and pH during the reaction and work-up.
In-source Fragmentation: The Boc group can be labile under certain mass spectrometry conditions, leading to a peak at M-100 (loss of the Boc group).Use a softer ionization technique, such as electrospray ionization (ESI) with optimized cone voltage, or consider MALDI-TOF.
Starting Material Impurities: The unexpected masses could correspond to impurities present in the starting L-isoasparagine.Analyze the purity of the starting materials before use.

Data on Impurity Formation

Table 1: Effect of Side-Chain Protecting Group on Aspartimide Formation in Boc-SPPS

Aspartic Acid DerivativeRelative Rate of Aspartimide Formation (Base-Catalyzed)
Boc-Asp(OBzl)-OH100
Boc-Asp(OcHex)-OH1
Data is representative and compiled from principles discussed in the literature, highlighting the stability of cyclohexyl esters compared to benzyl esters in preventing base-catalyzed aspartimide formation.

Table 2: Influence of Cleavage Temperature on Aspartimide Formation in Boc-SPPS

Cleavage Temperature (°C)% Aspartimide Formation (HF Cleavage)
0~5-10%
-5 to 0<5%
This data illustrates that lower temperatures during the acidic cleavage step can significantly reduce the rate of aspartimide formation.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis of this compound

This protocol is a starting point and may require optimization for specific instruments and impurity profiles.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 265 nm (if Fmoc protection is used as a comparison).

  • Sample Preparation: Dissolve a known amount of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the this compound sample in a suitable solvent compatible with mass spectrometry, such as a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 0.1 mg/mL.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

  • Analysis: Infuse the sample directly or analyze the eluent from an HPLC separation. In positive ion mode, look for the protonated molecule [M+H]⁺. In negative ion mode, look for the deprotonated molecule [M-H]⁻.

  • Tandem MS (MS/MS): To confirm the identity of impurities, perform fragmentation analysis. The fragmentation of the Boc group is a characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group).

Protocol 3: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Analysis: Acquire a ¹H NMR spectrum. The characteristic signals for the Boc group appear as a singlet at approximately 1.4 ppm. The protons on the aspartic acid backbone will appear in the range of 2.5-4.5 ppm. The presence of impurities may be indicated by additional signals in these regions. Comparing the integration of impurity peaks to the main product peaks can provide a semi-quantitative assessment of purity.

Visualizations

Impurity Formation Pathway from this compound cluster_main Main Reaction cluster_impurities Potential Impurities This compound This compound Aspartimide Aspartimide This compound->Aspartimide Intramolecular Cyclization (Acid/Base Catalyzed) Aspartimide->this compound Hydrolysis (β-attack) Boc-Asn-OH Boc-Asn-OH Aspartimide->Boc-Asn-OH Hydrolysis (α-attack) D-Boc-Asp-NH2 D-Boc-Asp-NH2 Aspartimide->D-Boc-Asp-NH2 Epimerization & Hydrolysis D-Boc-Asn-OH D-Boc-Asn-OH Aspartimide->D-Boc-Asn-OH Epimerization & Hydrolysis

Caption: Formation of aspartimide and related impurities.

Analytical Workflow for this compound Purity Sample Sample HPLC HPLC Analysis (Purity & Isomer Separation) Sample->HPLC MS Mass Spectrometry (Molecular Weight & Impurity ID) Sample->MS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Pure Purity > 98%? HPLC->Pure MS->Pure NMR->Pure Pass Pass Pure->Pass Yes Fail Further Purification/ Re-synthesis Pure->Fail No

Caption: Workflow for purity analysis of this compound.

Troubleshooting this compound Reactions Start Unexpected Results in Reaction CheckPurity Analyze Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (pH, Temp) Start->CheckConditions AnalyzeProduct Analyze Crude Product (HPLC, MS) Start->AnalyzeProduct Optimize Optimize Reaction/ Purification CheckPurity->Optimize CheckConditions->Optimize ImpurityID Identify Impurities AnalyzeProduct->ImpurityID ImpurityID->Optimize

Caption: Decision tree for troubleshooting reactions.

References

Navigating the Thermal Landscape of Boc-Asp-NH2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the impact of reaction temperature on the stability of N-α-tert-Butyloxycarbonyl-L-aspartic acid α-amide (Boc-Asp-NH2). Understanding the thermal sensitivity of this reagent is critical for minimizing degradation and preventing the formation of impurities during peptide synthesis and other chemical processes. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound related to temperature?

A1: The primary stability concerns for this compound are twofold: thermal decomposition of the Boc protecting group and the potential for side reactions involving the amide and carboxylic acid functionalities, particularly at elevated temperatures. While the Boc group is generally stable at ambient temperatures, it can be cleaved under acidic conditions or at high temperatures, typically above 150°C.[1] For this compound, a key concern during peptide synthesis is the intramolecular cyclization to form aspartimide-related impurities, a reaction known to be accelerated by increased temperature.

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, it is recommended to keep this compound powder at -20°C, which should ensure stability for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[2] When in solution, it is advisable to store aliquots at -80°C for up to six months or at -20°C for one month to minimize degradation.[2]

Q3: Can I heat my reaction mixture containing this compound?

A3: Caution should be exercised when heating reaction mixtures containing this compound. While modest heating may be necessary for some coupling reactions to proceed, elevated temperatures can lead to several undesirable outcomes. These include accelerated Boc-deprotection, increased rates of side reactions such as aspartimide formation, and potential racemization. It is crucial to carefully control the reaction temperature and duration to minimize these risks.

Q4: What are the signs of this compound degradation in my experiment?

A4: Degradation of this compound can manifest in several ways during your experiment. Common indicators include:

  • Appearance of unexpected byproducts: Analysis of your reaction mixture by techniques such as HPLC or LC-MS may reveal peaks that do not correspond to your starting materials or desired product.

  • Low yield of the desired product: Degradation of the starting material will naturally lead to a lower yield of the intended product.

  • Incomplete reactions: If the Boc group is prematurely cleaved, the resulting free amine may participate in unintended reactions, leading to a complex mixture of products and an incomplete primary reaction.

  • Difficulty in purification: The presence of closely related impurities, such as diastereomers resulting from racemization or rearrangement products, can complicate the purification of the target molecule.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments involving this compound, with a focus on temperature-related problems.

Problem Potential Cause (Temperature-Related) Recommended Solution
Low coupling efficiency Degradation of this compound due to excessive heat. - Optimize the reaction temperature. Start with lower temperatures (e.g., 0°C to room temperature) and only increase if necessary. - Minimize reaction time at elevated temperatures. - Ensure the quality of the this compound starting material by checking its purity and storage conditions.
Presence of a byproduct with a mass corresponding to the deprotected amine Thermal cleavage of the Boc protecting group. - Lower the reaction temperature. - If heating is required, consider using a more thermally stable protecting group if the synthesis scheme allows. - Ensure the reaction medium is not acidic, as this can catalyze Boc removal, especially at elevated temperatures.[3]
Formation of multiple, difficult-to-separate impurities Aspartimide formation and subsequent side reactions, accelerated by heat. - Conduct the reaction at a lower temperature. Studies on related peptide systems have shown a significant reduction in aspartimide formation at sub-zero temperatures. - Use a coupling reagent known to suppress racemization and side reactions. - Optimize the base and solvent system, as these can also influence the rate of aspartimide formation.
Racemization of the aspartic acid residue Elevated temperatures in the presence of a base or activating agent. - Perform the coupling reaction at a lower temperature. - Choose a coupling reagent and additives that are known to minimize racemization. - Limit the exposure time of the activated this compound to basic conditions before the coupling partner is introduced.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with this compound

This protocol provides a general guideline for the coupling of this compound to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Resin-bound amino acid (pre-swollen in a suitable solvent like DMF or DCM)

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the resin-bound amino acid in DMF or DCM for 30-60 minutes in a reaction vessel.

  • Deprotection (if applicable): If the N-terminal protecting group of the resin-bound amino acid needs to be removed, follow the appropriate deprotection protocol and wash the resin thoroughly.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add the base (e.g., DIPEA, 2-3 equivalents) to the solution.

    • Allow the activation to proceed for a few minutes at room temperature under an inert atmosphere.

  • Coupling Reaction:

    • Add the activated this compound solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature. Note: It is recommended to start at room temperature to minimize temperature-related side reactions. If the reaction is slow, gentle heating (e.g., to 30-40°C) can be considered, but the temperature should be carefully monitored.

    • Monitor the reaction progress using a qualitative test (e.g., Kaiser test) to check for the presence of free amines.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF, DCM, and any other appropriate solvents to remove excess reagents and byproducts.

Stability Data Summary

Parameter Condition Observation Reference
Boc Group Stability Neutral or basic conditions, 37°CGenerally stable.[3]
Boc Group Cleavage Thermal (without acid)Requires high temperatures, often >150°C.
Aspartimide Formation In a model tetrapeptide during HF cleavageRate is significantly higher at 0°C compared to -15°C.

Visualizing the Troubleshooting Workflow

To assist in diagnosing issues related to this compound stability, the following flowchart outlines a logical troubleshooting process.

TroubleshootingWorkflow Troubleshooting this compound Reactions start Start: Unexpected Experimental Outcome check_purity Check Purity of this compound start->check_purity check_reaction_conditions Review Reaction Conditions check_purity->check_reaction_conditions low_yield Low Yield? check_reaction_conditions->low_yield unexpected_peaks Unexpected Peaks in LC-MS/HPLC? low_yield->unexpected_peaks No optimize_reagents Action: Optimize Coupling Reagents/Base low_yield->optimize_reagents Yes characterize_byproducts Characterize Byproducts (MS, NMR) unexpected_peaks->characterize_byproducts Yes end_reassess Re-assess Synthetic Strategy unexpected_peaks->end_reassess No lower_temp Action: Lower Reaction Temperature reduce_time Action: Reduce Reaction Time lower_temp->reduce_time end_resolve Issue Resolved optimize_reagents->end_resolve reduce_time->end_resolve deprotection_issue Indicates Premature Deprotection? characterize_byproducts->deprotection_issue deprotection_issue->lower_temp Yes aspartimide_issue Indicates Aspartimide Formation? deprotection_issue->aspartimide_issue No aspartimide_issue->lower_temp Yes aspartimide_issue->optimize_reagents Also Consider

Troubleshooting workflow for this compound stability issues.

This guide is intended to provide a foundational understanding of the impact of temperature on this compound stability. For specific applications, it is always recommended to perform small-scale optimization experiments to determine the ideal reaction conditions.

References

Technical Support Center: Scaling Up Peptide Synthesis with Boc-Asp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for scaling up solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS) of peptides containing N-tert-butyloxycarbonyl-L-asparagine (Boc-Asp-NH2).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up peptide synthesis with this compound?

A1: The main challenges associated with scaling up peptide synthesis using this compound, which is the N-terminally protected form of asparagine (Asn), are primarily related to the amide side chain. These include:

  • Side-Chain Dehydration: During the activation of the carboxylic acid for coupling, the asparagine side chain can undergo irreversible dehydration to form a β-cyanoalanine residue. This is particularly problematic when using carbodiimide-based coupling reagents like DCC or DIC.[1]

  • Aspartimide Formation: This side reaction involves the cyclization of the aspartic acid or asparagine residue, leading to a stable five-membered ring. In Boc-SPPS, this can be a concern, particularly during the final cleavage step with strong acids like hydrogen fluoride (HF) at elevated temperatures.[2][3] Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.[4]

  • Poor Solubility: While less of an issue with Boc-Asn-OH compared to its Fmoc counterpart, ensuring good solubility of all reactants at higher concentrations during scale-up is crucial for efficient reactions.[5] The use of a side-chain protecting group can significantly improve solubility.

Q2: Is a side-chain protecting group for asparagine necessary in Boc-SPPS?

A2: While asparagine can be used without side-chain protection in Boc chemistry, it is highly recommended to use a protecting group, especially for longer peptides or during scale-up. The most commonly used side-chain protecting group for asparagine in Boc-SPPS is the Xanthyl (Xan) group.

The benefits of using Boc-Asn(Xan)-OH include:

  • Prevention of Dehydration: The bulky Xan group effectively prevents the dehydration of the side-chain amide to a nitrile, especially when carbodiimide coupling reagents are used.

  • Improved Solubility: The protected derivative exhibits better solubility in common organic solvents used in peptide synthesis.

Q3: Which coupling reagents are recommended for scaling up with this compound?

A3: The choice of coupling reagent is critical to minimize side reactions.

  • Recommended: For unprotected Boc-Asn-OH, it is advisable to use pre-activated esters or non-carbodiimide activating reagents. For both protected and unprotected asparagine, phosphonium salt reagents like BOP and PyBOP, or aminium/uronium salt reagents such as HBTU and TBTU, are effective and minimize the risk of dehydration.

  • Use with Caution: Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) should be avoided if the asparagine side chain is unprotected, as they promote dehydration. If used, it should be in the presence of an additive like HOBt.

Q4: How can I minimize aspartimide formation during Boc-SPPS scale-up?

A4: Aspartimide formation in Boc chemistry is less frequent than in Fmoc chemistry but can still occur, particularly during the final cleavage. To minimize this side reaction:

  • Control Cleavage Conditions: During HF cleavage, maintain a low temperature (0-5 °C) to reduce the rate of aspartimide formation.

  • Use Appropriate Scavengers: A proper scavenger cocktail during cleavage is crucial to quench reactive cations that can promote side reactions.

  • In Situ Neutralization: In Boc-SPPS, the protonated N-terminal amine after deprotection is less nucleophilic, which reduces the tendency for aspartimide formation compared to the free amine present in Fmoc-SPPS. Protocols that utilize in situ neutralization can further suppress this side reaction.

Troubleshooting Guides

Issue 1: Low Yield and Purity of the Crude Peptide

Symptoms:

  • HPLC analysis of the crude product shows multiple peaks, with the desired product being a minor component.

  • Mass spectrometry reveals the presence of species with a mass difference of -18 Da (dehydration) or the correct mass but with different retention times (aspartimide-related isomers).

Possible Causes and Solutions:

Possible Cause Recommended Action
Incomplete Coupling - Optimize Coupling Time: Increase the reaction time for the coupling of Boc-Asn(Xan)-OH, as the bulky protecting group can cause steric hindrance. - Double Couple: Perform a second coupling step with fresh reagents to drive the reaction to completion. - Increase Reagent Equivalents: In a scaled-up synthesis, ensure adequate molar equivalents of the amino acid and coupling reagents are used relative to the resin loading.
Side-Chain Dehydration - Avoid Carbodiimides: If using unprotected Boc-Asn-OH, switch from DCC/DIC to HBTU, HATU, or PyBOP. - Use Side-Chain Protection: Employ Boc-Asn(Xan)-OH to protect the side-chain amide.
Aspartimide Formation - Control Cleavage Temperature: Ensure the HF cleavage reaction is performed at or below 5°C. - Optimize Scavenger Mix: Use an appropriate scavenger cocktail during cleavage, such as anisole, to trap reactive carbocations.
Peptide Aggregation - Lower Resin Loading: Use a resin with a lower substitution level for long or hydrophobic peptides. - Chaotropic Agents: In difficult cases, the addition of chaotropic salts to the coupling reaction can help disrupt secondary structures.
Issue 2: Difficulty in Purification

Symptoms:

  • Co-elution of impurities with the main product peak during RP-HPLC.

  • Multiple peaks with the same mass in the mass spectrum, corresponding to α- and β-peptide isomers resulting from aspartimide formation.

Possible Causes and Solutions:

Possible Cause Recommended Action
Aspartimide-related Isomers - Optimize Cleavage: The primary remedy is prevention. Re-evaluate and optimize the cleavage conditions (lower temperature, appropriate scavengers). - Specialized Chromatography: If aspartimide formation has already occurred, specialized or multiple-step HPLC purification protocols may be necessary to separate the isomers, although this can be challenging and costly at scale.
Dehydration Byproduct - Prevention is Key: The nitrile byproduct is often difficult to separate from the desired peptide. Re-synthesize using a protected asparagine derivative or a different coupling agent.

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound

Coupling ReagentRelative EfficiencyRisk of Dehydration (unprotected Asn)Byproduct CharacteristicsSuitability for Scale-Up
DCC/DIC ModerateHighInsoluble urea (DCC), Soluble urea (DIC)DCC is problematic due to insoluble byproduct. DIC is more suitable.
HBTU/TBTU HighLowWater-solubleExcellent
HATU Very HighVery LowWater-solubleExcellent, though higher cost.
PyBOP HighLowWater-solubleGood, but can be more expensive.

Table 2: Side-Chain Protecting Groups for Asparagine in Boc-SPPS

Protecting GroupKey AdvantagesCleavage ConditionsConsiderations for Scale-Up
None Lower cost of raw material.N/AHigh risk of dehydration with certain coupling reagents.
Xanthyl (Xan) Prevents dehydration, improves solubility.Removed by TFA during Boc deprotection steps.The protecting group is labile to the TFA deprotection conditions, which may not be ideal for very long sequences requiring multiple deprotection cycles.
Trityl (Trt) More commonly used in Fmoc chemistry, but offers excellent protection against dehydration.Cleaved by strong acid (e.g., HF).Boc-Asn(Trt)-OH is commercially available and provides robust protection.

Experimental Protocols

Protocol 1: Large-Scale Coupling of Boc-Asn(Xan)-OH in SPPS

This protocol assumes a 1 mole scale synthesis on a suitable solid support (e.g., Merrifield resin).

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with a 50% solution of Trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

    • Drain and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.

  • Neutralization:

    • Neutralize the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM (2 x 10 minutes).

    • Wash the resin thoroughly with DCM.

  • Coupling:

    • In a separate reaction vessel, dissolve Boc-Asn(Xan)-OH (2.5 equivalents) and HOBt (2.5 equivalents) in a minimal amount of DMF.

    • Add HBTU (2.45 equivalents) and DIEA (5 equivalents) to the amino acid solution and allow for pre-activation for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours, or until a completion test (e.g., Kaiser test) is negative.

  • Washing: Wash the resin with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

Protocol 2: HF Cleavage and Deprotection (Scale-Up)

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly and dry it under vacuum.

  • Scavenger Preparation: Prepare a scavenger mixture. A common mixture for peptides containing asparagine is anisole. The ratio of HF to scavenger is typically 9:1 (v/v).

  • Cleavage Reaction:

    • Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.

    • Add the scavenger mixture.

    • Cool the vessel to -5 to 0°C using a dry ice/acetone bath.

    • Carefully distill the anhydrous HF into the reaction vessel.

    • Stir the mixture at 0-5°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a vacuum.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold ether multiple times to remove scavengers and organic-soluble impurities.

  • Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification.

Mandatory Visualization

G cluster_SPPS_workflow SPPS Workflow for this compound Resin Start: Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling of Boc-Asn(Xan)-OH Wash2->Coupling Wash3 Wash Coupling->Wash3 Repeat Repeat for next amino acid Wash3->Repeat If not final AA Cleavage Final Cleavage (HF/Anisole) Wash3->Cleavage Final AA Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Purity start Low Purity in Crude Peptide ms_analysis Mass Spec Analysis start->ms_analysis mass_minus_18 Mass = Target - 18 Da? ms_analysis->mass_minus_18 correct_mass Correct Mass but Multiple Peaks? mass_minus_18->correct_mass No dehydration Issue: Dehydration Solution: Use Boc-Asn(Xan)-OH or change coupling reagent (e.g., HBTU). mass_minus_18->dehydration Yes aspartimide Issue: Aspartimide Formation Solution: Lower HF cleavage temperature. Optimize scavengers. correct_mass->aspartimide Yes other_issues Other issues (e.g., incomplete coupling, other side reactions) correct_mass->other_issues No

Caption: Troubleshooting workflow for purity issues in asparagine-containing peptides.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Validating the Purity of Boc-Asp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like Boc-Asp-NH2 (Boc-L-aspartic acid 1-amide or Boc-L-isoasparagine) is a critical step that profoundly impacts the quality, safety, and efficacy of the final therapeutic product. This guide provides an objective comparison of key analytical methods for validating the chemical and enantiomeric purity of this compound, complete with supporting experimental protocols and data.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, including the type of impurity to be detected (e.g., chemical, enantiomeric), the desired level of sensitivity, and the available instrumentation. The following table summarizes the performance of commonly employed analytical methods for the validation of this compound purity.

Analytical Method Parameter Assessed Typical Purity Results Limit of Detection (LOD) / Limit of Quantification (LOQ) Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Chemical Purity>98%LOQ: ~0.05%High resolution, quantitative, robust, and widely available.May require derivatization for compounds without a chromophore.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric Purity>99% L-enantiomerLOQ: ~0.1% of the minor enantiomerDirect separation of enantiomers, highly accurate and precise.Requires specialized and often expensive chiral columns; method development can be time-consuming.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural Integrity & Chemical PurityConfirms identity; purity >95%~1-5% for routine analysisProvides detailed structural information, non-destructive, and relatively fast for qualitative analysis.Lower sensitivity for minor impurities compared to HPLC.
Mass Spectrometry (MS) Molecular Weight Verification & Impurity IdentificationConfirms expected molecular weightHigh sensitivity (fmol to pmol range)High sensitivity and specificity, excellent for identifying unknown impurities by mass.Quantification can be challenging without appropriate standards; potential for ion suppression.
Elemental Analysis Elemental CompositionWithin ±0.4% of theoretical valuesN/AConfirms the elemental composition of the bulk material.Does not provide information on the nature of impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for quantifying the purity of this compound and detecting related chemical impurities.

Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is designed to separate and quantify the L- and D-enantiomers of this compound.

Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column (e.g., CHIRALPAK® IC).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v), which can be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Analysis: Inject 10 µL of the sample. The enantiomeric purity is expressed as the percentage of the L-enantiomer peak area relative to the total area of both L- and D-enantiomer peaks.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is used to confirm the chemical structure of this compound and to detect the presence of significant impurities.

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

  • Analysis: Acquire the ¹H NMR spectrum. The expected chemical shifts for this compound are approximately:

    • 1.38 ppm (singlet, 9H, Boc group)

    • 2.4-2.6 ppm (multiplet, 2H, β-CH₂)

    • 4.2-4.4 ppm (multiplet, 1H, α-CH)

    • 6.9-7.5 ppm (broad signals, 3H, -NH and -NH₂)

    • 12.0 ppm (broad signal, 1H, -COOH) Purity is estimated by comparing the integration of the main compound's signals to those of any impurity signals present.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of this compound and to identify potential impurities.

Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as a mixture of water and acetonitrile with 0.1% formic acid to a concentration of approximately 10 µg/mL.

  • Analysis: Infuse the sample solution into the ESI source. The expected mass-to-charge ratio ([M+H]⁺) for this compound (C₉H₁₆N₂O₅, Molecular Weight: 232.23 g/mol ) is approximately 233.11.

Elemental Analysis for Elemental Composition

Elemental analysis is a fundamental technique to confirm the bulk elemental composition of the compound.

Instrumentation: Elemental Analyzer.

  • Analysis: The sample is combusted to convert the elements into simple gases (CO₂, H₂O, N₂), which are then quantified.

  • Theoretical Values for C₉H₁₆N₂O₅:

    • Carbon (C): 46.55%

    • Hydrogen (H): 6.94%

    • Nitrogen (N): 12.06%

    • Oxygen (O): 34.45%

  • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Acetonitrile/Water A->B C Vortex & Sonicate B->C D Inject Sample C->D E Gradient Elution (C18 Column) D->E F UV Detection (210 nm) E->F G Integrate Peaks F->G H Calculate % Purity G->H

Caption: Workflow for Chemical Purity Analysis by HPLC.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Mobile Phase A->B C Inject Sample B->C D Isocratic Elution (Chiral Column) C->D E UV Detection (210 nm) D->E F Integrate Enantiomer Peaks E->F G Calculate Enantiomeric Purity F->G

Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum C->D E Process Spectrum (Phase, Baseline) D->E F Assign Peaks E->F G Integrate Signals & Assess Purity F->G MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A Weigh this compound B Dissolve and Dilute (ACN/H2O/FA) A->B C Infuse into ESI Source B->C D Acquire Mass Spectrum C->D E Identify [M+H]+ Ion D->E F Compare with Theoretical Mass E->F EA_Workflow cluster_prep Sample Preparation cluster_ea Elemental Analysis cluster_data Data Analysis A Weigh this compound Accurately B Combust Sample A->B C Quantify Gases (CO2, H2O, N2) B->C D Calculate %C, H, N C->D E Compare with Theoretical Values D->E

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-Asp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and related disciplines, the accurate analysis of protected amino acids is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for the analysis of N-α-tert-Butoxycarbonyl-L-asparagine (Boc-Asp-NH2). As an alternative, Capillary Electrophoresis (CE) is also discussed, offering a different selectivity profile for charged analytes. This document outlines experimental protocols, presents comparative data, and includes visualizations to aid in methodological decisions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of protected amino acids like this compound, separating molecules based on their hydrophobicity. When coupled with mass spectrometry, it provides a powerful tool for both quantification and structural confirmation.

Experimental Protocol: RP-HPLC-MS/MS

This protocol is adapted from a validated method for the analysis of structurally similar underivatized amino acids and can be optimized for this compound.[1][2]

Sample Preparation:

  • Dissolve this compound standard or sample in an appropriate solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • For complex matrices, a protein precipitation or solid-phase extraction step may be necessary to remove interfering substances.

Instrumentation:

  • HPLC System: Agilent 1290 Infinity UHPLC System or equivalent.[2]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS with Jet Stream technology or equivalent.[1]

  • Column: Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm).[2]

Chromatographic Conditions:

  • Mobile Phase A: 0.5% Formic Acid and 0.3% Heptafluorobutyric Acid (HFBA) in water.

  • Mobile Phase B: 0.5% Formic Acid and 0.3% HFBA in acetonitrile.

  • Gradient: 0-5% B over 5 minutes, then a wash step at 90% B for 1 minute, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z 233.1 (corresponding to [this compound + H]+)

    • Product Ions (Q3): Monitor for characteristic fragments (e.g., m/z 177.1 for loss of isobutylene, m/z 133.1 for loss of the Boc group).

  • Source Parameters: Optimized for the specific instrument and analyte.

Data Presentation: HPLC-MS/MS Performance

The following table summarizes the expected performance of the HPLC-MS/MS method for the analysis of this compound, based on data from analogous compounds.

ParameterExpected Performance
Linearity (r²) > 0.999
Dynamic Range > 4 orders of magnitude
Limit of Detection (LOD) Sub-femtomole on column
Limit of Quantification (LOQ) Sub-femtomole on column
Accuracy 82 – 113%
Precision (RSD) < 6%
Reproducibility (RSD) < 9%
Mass Spectrometry Fragmentation of this compound

The fragmentation of the Boc protecting group is a well-characterized process in mass spectrometry. Under collision-induced dissociation (CID), the protonated this compound molecule is expected to undergo fragmentation primarily at the carbamate bond.

cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [this compound + H]+ m/z 233.1 Fragment1 Loss of Isobutylene [M+H-56]+ m/z 177.1 Precursor->Fragment1 CID Fragment2 Loss of Boc Group [M+H-100]+ m/z 133.1 Precursor->Fragment2 CID

Expected ESI-MS/MS fragmentation of this compound.

Alternative Analytical Technique: Capillary Electrophoresis

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. This technique is particularly well-suited for the analysis of charged molecules and can provide complementary information to HPLC.

Experimental Protocol: Capillary Electrophoresis with UV Detection (CE-UV)

The following is a general protocol for the analysis of amino acids by CE, which can be adapted for this compound.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

Conditions:

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate or citrate buffer) to ensure a net positive charge on the analyte.

  • Voltage: Applied voltage across the capillary to induce electrophoretic separation.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at a suitable wavelength (e.g., ~200 nm for the amide bond).

Comparison of HPLC-MS and CE-UV
FeatureHPLC-MSCE-UV
Principle of Separation Hydrophobicity and mass-to-charge ratioElectrophoretic mobility and charge-to-size ratio
Sensitivity Very high (sub-femtomole)Moderate
Selectivity High, especially with MS/MSHigh for charged analytes
Sample Volume MicrolitersNanoliters
Analysis Time Minutes per sampleMinutes per sample
Instrumentation Cost HighModerate
Structural Information Yes (from MS/MS fragmentation)No
Derivatization Not typically required for MS detectionMay be required for enhanced UV detection

Experimental Workflow

The general workflow for the analysis of this compound by either HPLC-MS or CE is depicted below.

cluster_workflow Analytical Workflow SamplePrep Sample Preparation (Dissolution, Dilution, Extraction) Separation Separation SamplePrep->Separation HPLC HPLC Separation->HPLC Alternative 1 CE CE Separation->CE Alternative 2 Detection Detection MS Mass Spectrometry Detection->MS UV UV Detection Detection->UV DataAnalysis Data Analysis (Quantification, Identification) HPLC->Detection CE->Detection MS->DataAnalysis UV->DataAnalysis

General workflow for this compound analysis.

Conclusion

Both HPLC-MS and CE are powerful techniques for the analysis of this compound. HPLC-MS offers superior sensitivity and provides structural information, making it ideal for both quantitative analysis and impurity identification. CE provides an orthogonal separation mechanism and can be a valuable alternative or complementary technique, particularly for charged species. The choice between these methods will depend on the specific analytical requirements, including the need for sensitivity, structural confirmation, and available instrumentation.

References

A Comparative Analysis of Boc-Asp-NH2 and Other Protected Asparagine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of asparagine (Asn) residues into peptide sequences presents unique challenges in solid-phase peptide synthesis (SPPS). The primary obstacles include the dehydration of the side-chain amide to a nitrile and the base-catalyzed formation of aspartimide, which can lead to impurities and racemization.[1][2] To mitigate these issues, various protected asparagine derivatives have been developed. This guide provides a comparative analysis of Boc-Asp-NH2 and other commonly used protected asparagine derivatives, offering experimental data and protocols to inform the selection of the most suitable building block for your research and development needs.

Introduction to Asparagine Protection Strategies

The use of protecting groups for the side-chain amide of asparagine is a crucial strategy to enhance the efficiency and fidelity of peptide synthesis. These protecting groups serve to:

  • Prevent Dehydration: Bulky side-chain protecting groups sterically hinder the dehydration of the amide to a nitrile, a common side reaction when using carbodiimide coupling reagents.[3][4]

  • Minimize Aspartimide Formation: By protecting the amide nitrogen, the propensity for intramolecular cyclization to form a succinimide intermediate (aspartimide) during piperidine-mediated Fmoc deprotection is significantly reduced.

  • Improve Solubility: Many protected asparagine derivatives exhibit enhanced solubility in common SPPS solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) compared to their unprotected counterparts, facilitating more efficient coupling reactions.

This guide will focus on a comparison of Nα-Boc protected asparagine derivatives, including this compound, and other key derivatives used in both Boc and Fmoc solid-phase peptide synthesis.

Comparative Analysis of Protected Asparagine Derivatives

The choice of a protected asparagine derivative depends on the specific requirements of the peptide synthesis strategy, including the chosen chemistry (Boc or Fmoc), the peptide sequence, and the desired purity of the final product.

DerivativeProtection StrategyKey AdvantagesKey DisadvantagesPrimary Application
This compound Nα-BocCommercially available aspartic acid derivative.Does not protect the side-chain amide, leaving it susceptible to dehydration and aspartimide formation.General peptide synthesis where side-chain protection of asparagine is not deemed critical.
Boc-Asn(Xan)-OH Nα-Boc, Nγ-XanthylThe xanthyl (Xan) protecting group improves solubility and protects the amide from dehydration. It is removable with trifluoroacetic acid (TFA).The Xan group may not be stable enough for repeated exposure to acidic conditions in Boc-SPPS.Boc solid-phase peptide synthesis.
Boc-Asn(Trt)-OH Nα-Boc, Nγ-TritylThe trityl (Trt) group provides steric hindrance to prevent side reactions and improves solubility.The trityl group is acid-labile and may be prematurely removed during Boc deprotection steps.Boc solid-phase peptide synthesis where mild deprotection conditions can be employed.
Fmoc-Asn(Trt)-OH Nα-Fmoc, Nγ-TritylWidely used in Fmoc-SPPS. The Trt group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA during final cleavage. It significantly improves solubility compared to Fmoc-Asn-OH.Can still be susceptible to some level of aspartimide formation, especially in problematic sequences.Fmoc solid-phase peptide synthesis.
Fmoc-Asn(Mmt)-OH Nα-Fmoc, Nγ-MethoxytritylMore soluble in DMF than Fmoc-Asn(Trt)-OH, allowing for coupling reactions at higher concentrations. The Mmt group is more acid-labile than Trt, which can be advantageous for selective deprotection.Increased acid lability may lead to premature deprotection if not carefully controlled.Fmoc solid-phase peptide synthesis, particularly when higher solubility is required or selective deprotection is desired.
Fmoc-Asn(Tmob)-OH Nα-Fmoc, Nγ-TrimethoxybenzylThe trimethoxybenzyl (Tmob) group offers good protection and can be cleaved with TFA.During acidolytic cleavage, the Tmob group can generate carbonium ions that may alkylate sensitive residues like tryptophan.Fmoc solid-phase peptide synthesis.

Experimental Protocols

Detailed methodologies for the incorporation of protected asparagine derivatives are crucial for successful peptide synthesis. Below are representative protocols for coupling in Boc and Fmoc solid-phase peptide synthesis.

Protocol 1: Boc-Asn(Xan)-OH Coupling in Boc-SPPS

Materials:

  • Boc-Asn(Xan)-OH

  • Peptide-resin with a free amino group

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Nα-Boc group from the preceding amino acid. Wash the resin thoroughly with DCM and then DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Asn(Xan)-OH (3 equivalents relative to resin substitution), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Fmoc-Asn(Trt)-OH Coupling in Fmoc-SPPS

Materials:

  • Fmoc-Asn(Trt)-OH

  • Peptide-resin with a free amino group

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Nα-Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Visualizing Key Processes in Peptide Synthesis

To better understand the concepts discussed, the following diagrams illustrate the general workflow of SPPS and the mechanism of a key side reaction.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Resin Deprotection Nα-Deprotection Resin->Deprotection Start Washing1 Washing Deprotection->Washing1 Coupling Coupling of Protected Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Final_Deprotection Final Nα-Deprotection Washing2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification Aspartimide_Formation Peptide Peptide backbone with Asp residue Intermediate Cyclic Succinimide Intermediate (Aspartimide) Peptide->Intermediate Intramolecular cyclization Piperidine Piperidine (Base) Piperidine->Peptide catalyzes Alpha_Peptide α-Aspartyl Peptide (Desired Product) Intermediate->Alpha_Peptide Ring opening (α-attack) Beta_Peptide β-Aspartyl Peptide (Side Product) Intermediate->Beta_Peptide Ring opening (β-attack) Racemized_Peptide Racemized Peptide Intermediate->Racemized_Peptide Epimerization

References

A Head-to-Head Battle for Peptide Purity: Boc-Asp-NH2 vs. Fmoc-Asp-NH2 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts yield, purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of two widely used aspartic acid derivatives, Boc-Asp-NH2 and Fmoc-Asp-NH2, in solid-phase peptide synthesis (SPPS). By examining experimental data and outlining detailed protocols, this document aims to equip you with the necessary information to make an informed decision for your specific research needs.

The fundamental difference between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies lies in the lability of the α-amino protecting group. The Boc group is removed by acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, most commonly with piperidine. This distinction dictates the entire synthetic strategy, from the choice of side-chain protecting groups to the final cleavage from the solid support.

Performance and Cost: A Quantitative Comparison

The selection of either this compound or Fmoc-Asp-NH2 has significant implications for both the efficiency of the synthesis and the overall cost. Below is a summary of key quantitative data to facilitate a direct comparison.

ParameterThis compoundFmoc-Asp-NH2Key Considerations
Typical Crude Purity Variable, can be lower due to harsh final cleavage conditionsGenerally high, due to milder synthesis conditionsPurity is highly sequence-dependent. For Fmoc-Asp-NH2, aspartimide formation is a major cause of impurities[1].
Overall Yield Can be lower due to potential peptide loss during repeated acid treatmentsOften higher due to the milder and more orthogonal nature of the chemistryYield is influenced by coupling efficiency and the stability of the peptide-resin linkage throughout the synthesis.
Reagent Cost Boc-amino acids are generally less expensive than their Fmoc counterparts.Fmoc-amino acids are typically more expensive.The overall process cost for Boc-SPPS can be higher due to the need for specialized, corrosion-resistant equipment for handling hazardous reagents like HF.
Equipment Cost Requires specialized, acid-resistant equipment (e.g., for HF cleavage)Can be performed with standard laboratory equipmentThe use of highly corrosive and toxic hydrofluoric acid (HF) for final cleavage in the Boc strategy necessitates significant investment in safety infrastructure.
Waste Disposal Cost Higher due to the use of hazardous and corrosive acids (TFA, HF)Lower, as the primary hazardous waste is piperidine, which is less corrosive than HFEnvironmental and safety considerations are increasingly important factors in the overall cost analysis.

The Critical Issue of Side Reactions: Aspartimide Formation

A major challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide, a cyclic side-product that can lead to the formation of difficult-to-separate impurities, including β-aspartyl peptides and racemized products.[1][2]

In Fmoc-SPPS , aspartimide formation is a base-catalyzed intramolecular cyclization that can occur during the repeated piperidine treatments used for Fmoc group removal.[1] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly and Asp-Ser sequences being particularly problematic.[3]

In Boc-SPPS , aspartimide formation is primarily an acid-catalyzed reaction that occurs during the final, harsh acid cleavage step with reagents like HF. While less of a concern during the synthesis cycles, it can significantly impact the purity of the final product. The use of cyclohexyl (OcHex) esters as side-chain protection for aspartic acid in Boc-SPPS has been shown to minimize this side reaction.

Experimental Protocols

Below are detailed protocols for a single coupling cycle in both Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Cycle
  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.

  • Washing: The resin is washed sequentially with DCM, isopropanol, and N,N-dimethylformamide (DMF) to remove residual acid and byproducts.

  • Neutralization: The protonated N-terminal amine is neutralized with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Washing: The resin is washed with DCM and DMF to remove excess base.

  • Coupling: The next Boc-protected amino acid (e.g., Boc-Asp(OBzl)-NH2) is activated with a coupling reagent (e.g., HBTU/DIEA or DCC/HOBt) and coupled to the deprotected N-terminus of the peptide-resin. The reaction is typically carried out in DMF for 1-2 hours.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.

Fmoc Solid-Phase Peptide Synthesis Cycle
  • Deprotection: The N-terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-NH2) is activated with a coupling reagent (e.g., HBTU/DIEA or HATU/DIEA) and coupled to the deprotected N-terminus of the peptide-resin. The reaction is typically carried out in DMF for 1-2 hours.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.

Visualizing the Workflow: Boc vs. Fmoc SPPS

The following diagrams illustrate the cyclical nature of both the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Resin Resin-Peptide-Boc Deprotection Deprotection (25-50% TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Neutralization (10% DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM, DMF) Neutralization->Washing2 Coupling Coupling (Boc-AA-OH, Activator) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Next_Cycle Next Cycle or Final Cleavage (HF) Washing3->Next_Cycle Next_Cycle->Resin Repeat

Boc Solid-Phase Peptide Synthesis Cycle

Fmoc_SPPS_Workflow Resin Resin-Peptide-Fmoc Deprotection Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Next Cycle or Final Cleavage (TFA) Washing2->Next_Cycle Next_Cycle->Resin Repeat

Fmoc Solid-Phase Peptide Synthesis Cycle

Conclusion: Making the Right Choice

The decision between this compound and Fmoc-Asp-NH2 is not a one-size-fits-all scenario and depends heavily on the specific requirements of the peptide being synthesized, the scale of the synthesis, and the available laboratory infrastructure.

This compound may be a more cost-effective option in terms of the raw material cost of the protected amino acid. However, the harsh acid conditions required for final cleavage necessitate specialized equipment and stringent safety protocols, which can significantly increase the overall cost and complexity of the process. The risk of acid-catalyzed side reactions during cleavage must also be carefully considered.

Fmoc-Asp-NH2 , while generally more expensive per gram, offers the significant advantages of milder reaction conditions, which often translates to higher purity and yield of the final peptide. The avoidance of highly hazardous HF for cleavage is a major safety and logistical benefit. For many applications, particularly in the synthesis of complex and modified peptides, the Fmoc strategy is often the preferred choice despite the higher initial cost of the protected amino acids. The primary challenge with Fmoc-Asp-NH2 is the management of aspartimide formation, which can be mitigated through careful sequence design and the use of optimized deprotection conditions or specialized, sterically hindered aspartic acid derivatives.

References

Navigating the Evolution of Analytical Procedure Validation: A Comparative Guide to ICH Q2(R2) and Q14

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring that analytical procedures are reliable, accurate, and fit for purpose is a cornerstone of regulatory compliance and product quality. The International Council for Harmonisation (ICH) provides the definitive guidelines for this process. This guide offers a comprehensive comparison of the updated ICH Q2(R2) guideline on the validation of analytical procedures and its complementary guideline, ICH Q14, which addresses analytical procedure development. This guide will delve into the key validation parameters, provide detailed experimental protocols, and present visual workflows to clarify these critical processes.

The landscape of analytical procedure validation has evolved, with the finalization of ICH Q2(R2) and the introduction of ICH Q14 marking a significant shift towards a more holistic and lifecycle-based approach.[1] The revised Q2(R2) guideline modernizes the validation framework to include a broader range of analytical techniques, such as those involving spectroscopic and multivariate statistical analyses, and aligns with the principles of Analytical Quality by Design (AQbD) introduced in ICH Q14.[2] This integrated approach emphasizes a deeper understanding of the analytical procedure throughout its lifecycle, from development to routine use.

Core Validation Parameters: A Comparative Overview

The fundamental performance characteristics of an analytical procedure remain central to validation. However, ICH Q2(R2) introduces refined terminology and a more flexible, risk-based approach to validation. The following table summarizes the key quantitative validation parameters and highlights the nuances introduced in the latest guideline.

Validation ParameterICH Q2(R1) ApproachICH Q2(R2) Enhancements and Clarifications
Accuracy The closeness of test results to the true value.Emphasizes the use of reference materials and recovery studies. Allows for a combined evaluation of accuracy and precision using tolerance intervals.
Precision Expressed as repeatability, intermediate precision, and reproducibility.Reinforces the three levels of precision. The experimental design should reflect the number of replicates used in routine analysis.
Specificity The ability to assess the analyte unequivocally in the presence of other components.Includes more explicit requirements for stability-indicating methods and the use of stressed samples to demonstrate specificity.
Detection Limit (DL) The lowest amount of analyte that can be detected but not necessarily quantitated.Provides several approaches for determination, including signal-to-noise ratio and the standard deviation of the response.
Quantitation Limit (QL) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.The QL must be less than or equal to the reporting limit for impurity methods.
Linearity & Range Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the procedure has a suitable level of precision, accuracy, and linearity.The concept of "Working Range" is introduced, which consists of the "Suitability of calibration model" and "Lower Range Limit verification" (QL/DL). The term "reportable range" is also introduced as the interval where the procedure provides results with acceptable response, accuracy, and precision.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Robustness is now considered a part of method development under ICH Q14, with the understanding that it should be evaluated to ensure the method's performance during routine use.

Experimental Protocols for Key Validation Parameters

Detailed and well-documented experimental protocols are crucial for a successful validation study. The following are generalized protocols for assessing the core quantitative validation parameters.

Accuracy (Recovery Studies)
  • Objective: To determine the closeness of the measured value to the true value.

  • Methodology:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the expected concentration).

    • Prepare at least three replicate samples at each concentration level.

    • Analyze the samples using the analytical procedure.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Typically, recovery should be within 98.0-102.0% for drug substances and 95.0-105.0% for drug products, though this can vary based on the analyte and method.

Precision (Repeatability and Intermediate Precision)
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Methodology for Repeatability (Intra-assay precision):

    • Prepare a minimum of six replicate samples at 100% of the test concentration.

    • Analyze the samples under the same operating conditions over a short interval of time by the same analyst using the same equipment.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD).

  • Methodology for Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment within the same laboratory.

    • Compare the results from the different conditions.

  • Acceptance Criteria: The RSD for precision is commonly expected to be ≤ 2%.

Linearity and Range
  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range.

  • Methodology:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected range of the analytical procedure (e.g., 50% to 150% of the target concentration).

    • Analyze each standard solution in replicate (e.g., n=3).

    • Plot the mean response versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. A residual plot should also be visually inspected.

  • Acceptance Criteria: A correlation coefficient (r) of ≥ 0.99 is generally considered acceptable. The y-intercept should be close to zero.

Visualizing the Validation Process

To better illustrate the relationships and workflows within analytical procedure validation, the following diagrams are provided.

Analytical_Procedure_Lifecycle cluster_Dev Development (ICH Q14) cluster_Val Validation (ICH Q2(R2)) cluster_Routine Routine Use Dev Analytical Procedure Development ATP Define Analytical Target Profile (ATP) Dev->ATP Risk Risk Assessment ATP->Risk Robust Robustness Studies Risk->Robust Val Analytical Procedure Validation Robust->Val Protocol Validation Protocol Val->Protocol Report Validation Report Protocol->Report Routine Routine Analysis Report->Routine CPV Continued Procedure Performance Verification Routine->CPV Change Change Control CPV->Change Change->Dev Re-development/ Re-validation

Figure 1: The lifecycle of an analytical procedure, integrating development and validation.

Validation_Parameters Validation Analytical Procedure Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Range Range Validation->Range Robustness Robustness (Developmental) Validation->Robustness Linearity Linearity Range->Linearity QL Quantitation Limit Range->QL DL Detection Limit QL->DL

Figure 2: Interrelationship of key analytical procedure validation parameters.

Conclusion

The harmonization and evolution of the ICH guidelines, particularly with the introduction of ICH Q2(R2) and Q14, represent a significant step forward in ensuring the quality and reliability of analytical data in the pharmaceutical industry. By adopting a lifecycle approach, emphasizing risk management, and providing clearer guidance on validation parameters, these guidelines empower scientists and drug development professionals to develop and maintain robust analytical procedures. This comparative guide serves as a valuable resource for understanding and implementing these critical standards, ultimately contributing to the delivery of safe and effective medicines to patients worldwide.

References

A Guide to Cross-Validation of Analytical Methods for Peptide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate analysis of peptides is fundamental to research, development, and quality control in the pharmaceutical and biotechnology industries. Cross-validation of analytical methods provides a rigorous framework to ensure the reliability and consistency of data generated for peptide characterization. This guide offers an objective comparison of key analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection and implementation of a comprehensive analytical strategy.

The principle of cross-validation lies in the use of multiple, distinct analytical methods, often leveraging different physicochemical principles (orthogonal methods), to analyze the same peptide attributes.[1] This approach instills a higher degree of confidence in the analytical results. When different methods produce comparable outcomes, it reinforces the validity of the data. Conversely, discrepancies can signal potential issues with a specific technique or reveal unexpected properties of the peptide.[1]

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent on the specific peptide characteristic being evaluated. The following table summarizes the typical performance of four principal analytical techniques for key peptide attributes. These parameters are based on established validation guidelines, such as those from the International Council for Harmonisation (ICH).

Analytical Method Attribute Assessed Accuracy (% Recovery) Precision (%RSD) Linearity (r²) Limit of Detection (LOD) Limit of Quantitation (LOQ)
RP-HPLC (UV) Purity, Quantification98-102%< 2%> 0.999ng/mL rangeng/mL range
Capillary Electrophoresis (CE) Purity, Charge Variants95-105%< 5%> 0.99Low ng/mL rangeLow ng/mL range
Mass Spectrometry (MS) Identity, Sequence, Purity, Quantification90-110% (with internal standards)< 15%> 0.99fmol to amol rangefmol to amol range
Amino Acid Analysis (AAA) Quantification, Composition90-110%< 5%> 0.99pmol rangepmol range

Cross-Validation Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for the cross-validation of analytical methods for peptide analysis and the logical relationship between the different techniques.

Cross_Validation_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Comparison & Evaluation Define Define Peptide Attributes (Purity, Identity, Quantity) Select Select Orthogonal Methods (e.g., HPLC, CE, MS, AAA) Define->Select Develop Develop & Optimize Individual Methods Select->Develop Validate Validate Individual Methods (ICH Q2(R1)) Develop->Validate Prepare Prepare Standardized Peptide Sample Set Validate->Prepare Analyze_HPLC Analyze with RP-HPLC Prepare->Analyze_HPLC Analyze_CE Analyze with CE Prepare->Analyze_CE Analyze_MS Analyze with MS Prepare->Analyze_MS Analyze_AAA Analyze with AAA Prepare->Analyze_AAA Compare Compare Results from Orthogonal Methods Analyze_HPLC->Compare Analyze_CE->Compare Analyze_MS->Compare Analyze_AAA->Compare Evaluate Evaluate Against Acceptance Criteria Compare->Evaluate Investigate Investigate Discrepancies Evaluate->Investigate If Discrepancies Conclude Draw Conclusion on Method Reliability Evaluate->Conclude If Concordant Investigate->Develop Method Refinement Orthogonal_Method_Relationships cluster_Separation Separation-Based Methods cluster_Characterization Characterization Methods Peptide Peptide Sample HPLC RP-HPLC (Hydrophobicity) Peptide->HPLC CE Capillary Electrophoresis (Charge/Size) Peptide->CE MS Mass Spectrometry (Mass/Charge, Sequence) Peptide->MS AAA Amino Acid Analysis (Composition, Quantity) Peptide->AAA HPLC->CE Orthogonal Purity HPLC->MS LC-MS HPLC->AAA Compare Quantification CE->MS CE-MS MS->AAA Confirm Identity & Quantity

References

Protecting Groups: A Comparative Guide to Their Impact on Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of stable and pure peptides is paramount. The choice of protecting groups during solid-phase peptide synthesis (SPPS) is a critical factor that can significantly influence the stability of the final peptide product. This guide provides an objective comparison of the two most common protecting group strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), and their impact on peptide stability, supported by experimental data and detailed protocols.

The primary role of protecting groups is to temporarily block reactive functional groups on amino acids, preventing unwanted side reactions during peptide chain elongation.[1][2] The selection of a protecting group strategy dictates the chemical conditions used throughout the synthesis, which can, in turn, affect the integrity and long-term stability of the purified peptide.

Comparison of Boc and Fmoc Protecting Group Strategies

The two dominant strategies in solid-phase peptide synthesis are the Boc/Bzl and Fmoc/tBu approaches.[2] The fundamental difference lies in the lability of the α-amino protecting group. The Boc group is removed by acid (e.g., trifluoroacetic acid - TFA), while the Fmoc group is cleaved under basic conditions (e.g., piperidine).[1][3] This orthogonality in deprotection chemistry has significant implications for the synthesis process and the final peptide.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
α-Amino Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., TFA)Basic (e.g., Piperidine)
Side-Chain Protection Benzyl (Bzl) basedtert-Butyl (tBu) based
Final Cleavage Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)
Key Advantages - Effective for long or aggregation-prone sequences. - Boc-protected fragments can have good storage stability.- Milder deprotection conditions. - Orthogonal protection scheme. - Suitable for peptides with sensitive modifications.
Potential Drawbacks - Harsh final cleavage conditions. - Requires specialized equipment.- Piperidine can cause side reactions. - Fmoc-protected amino acids are generally more expensive.

Quantitative Assessment of Protecting Group Stability

The stability of the protecting group during synthesis is crucial to prevent premature deprotection and the formation of impurities. The following table summarizes the relative stability of Boc and Fmoc groups under their respective cleavage conditions.

Protecting GroupCleavage ConditionHalf-life (t½)Comments
Boc50% TFA in DCM~ 1-2 minutesRapid and efficient deprotection.
Fmoc20% Piperidine in DMF~ 3-5 minutesMild and effective deprotection.

Note: Half-life values are approximate and can vary depending on the specific peptide sequence and reaction conditions.

Impact on Final Peptide Stability and Impurities

While direct, long-term comparative stability data for final peptides synthesized by Boc versus Fmoc strategies is limited in the literature, the choice of protecting groups can indirectly affect the stability of the final peptide through the introduction of different types of impurities.

Process-related impurities stemming from the synthesis, such as deletion sequences, truncated sequences, and products of incomplete deprotection, can impact the overall purity and potentially the stability of the final peptide. The harsh acidic conditions used in the final cleavage step of the Boc strategy, for instance, can sometimes lead to modification of sensitive residues. Conversely, the basic conditions for Fmoc removal can lead to side reactions like racemization or aspartimide formation if not carefully controlled.

Residual impurities from the synthesis, such as scavengers and residual protecting group fragments, can also affect the long-term stability of the peptide. For example, residual TFA from HPLC purification is a common counter-ion that can influence peptide aggregation and stability.

Experimental Protocols for Assessing Peptide Stability

To evaluate the stability of a synthesized peptide, various in vitro assays can be performed. A common method is to assess the peptide's stability in biological matrices like human serum or plasma.

Protocol for Serum Stability Assay

This protocol outlines a general procedure for determining the in vitro stability of a peptide in human serum using RP-HPLC.

1. Materials and Reagents:

  • Lyophilized peptide of interest (>95% purity)

  • Pooled human serum

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in DMSO.

  • Thaw the human serum and centrifuge to remove any precipitates.

  • Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Precipitate the proteins by adding a precipitating solution (e.g., 1% TFA in ACN).

  • Vortex vigorously and incubate on ice.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC.

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining over time to determine the degradation rate and half-life.

Visualizing Experimental Workflows

Experimental_Workflow Peptide_Stock Peptide_Stock Spike Spike Peptide_Stock->Spike Incubate Incubate Spike->Incubate Serum Serum Serum->Spike Time_Points Time_Points Incubate->Time_Points Precipitate Precipitate Time_Points->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Supernatant Centrifuge->Supernatant HPLC HPLC Supernatant->HPLC Data_Analysis Data_Analysis HPLC->Data_Analysis Half_Life Half_Life Data_Analysis->Half_Life

Signaling Pathways and Degradation Mechanisms

Peptide degradation in biological matrices is often mediated by proteases. The susceptibility of a peptide to proteolytic degradation can be influenced by its primary sequence and secondary structure. While not directly a signaling pathway, the process of proteolytic degradation can be visualized.

Peptide_Degradation Intact_Peptide Intact Peptide Peptide_Protease_Complex Peptide-Protease Complex Intact_Peptide->Peptide_Protease_Complex Protease Protease (e.g., in serum) Protease->Peptide_Protease_Complex Cleavage Peptide Bond Cleavage Peptide_Protease_Complex->Cleavage Degradation_Products Degradation Products (Inactive Fragments) Cleavage->Degradation_Products

Conclusion

The selection of protecting groups in peptide synthesis is a critical decision that extends beyond the immediate success of the synthesis to potentially influencing the long-term stability of the final peptide. While the Fmoc strategy is now more widely adopted due to its milder conditions, the Boc strategy remains a valuable approach, particularly for challenging sequences. Understanding the nuances of each strategy and its potential to introduce specific impurities is key to producing high-quality, stable peptides for research and therapeutic applications. The experimental protocols provided in this guide offer a framework for assessing the stability of synthesized peptides, a crucial step in the development of robust peptide-based products.

References

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that influences yield, purity, cost, and the overall success of the synthesis. This guide offers an objective comparison of these two predominant strategies, supported by available experimental data and detailed methodologies, to facilitate an informed selection for your specific research needs.

The fundamental distinction between Boc and Fmoc chemistries lies in the nature of the α-amino protecting group and the corresponding conditions for its removal during the stepwise elongation of the peptide chain.[1][2] The Boc strategy, considered the classic approach, utilizes an acid-labile Boc group, while the more modern Fmoc strategy employs a base-labile Fmoc group.[][4] This core difference dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage conditions.[]

Core Chemistry and Orthogonality

Boc Chemistry: This method uses the tert-butyloxycarbonyl (Boc) group for the temporary protection of the Nα-amino group. The Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based, which are removed during the final cleavage of the peptide from the resin using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). The reliance on differential acid lability for the removal of the Nα- and side-chain protecting groups means the Boc strategy is not fully orthogonal.

Fmoc Chemistry: This approach utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is stable under acidic conditions but is removed by a mild base, most commonly a solution of piperidine in dimethylformamide (DMF). The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the cleavage of the peptide from the resin using TFA. The use of a base for Nα-deprotection and an acid for final cleavage makes the Fmoc strategy a fully orthogonal system. This orthogonality is a key advantage, as it allows for the selective modification of side chains while the peptide is still attached to the resin.

Performance and Applications

While both methods are capable of producing high-quality peptides, their performance can differ based on the specific characteristics of the peptide being synthesized. The Fmoc strategy has become the more widely used method in modern peptide synthesis due to its milder conditions, amenability to automation, and broader compatibility with sensitive modifications like phosphorylation and glycosylation.

However, the Boc strategy remains a valuable tool, particularly for the synthesis of long or "difficult" sequences that are prone to aggregation. The repeated acidic deprotection steps in Boc-SPPS can help to disrupt the formation of secondary structures that hinder coupling reactions. The protonation of the N-terminus after acid deprotection can also reduce aggregation by minimizing hydrogen bonding.

Data Presentation: A Comparative Overview

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Reagent Trifluoroacetic Acid (TFA)Piperidine in DMF
Side-Chain Protection Benzyl-basedtert-Butyl-based
Final Cleavage Reagent Hydrofluoric Acid (HF) or TFMSATrifluoroacetic Acid (TFA)
Orthogonality Partial (relies on differential acid lability)High (base-labile Nα vs. acid-labile side-chain)
Automation Friendliness Less commonHigh
Performance MetricBoc StrategyFmoc Strategy
Typical Peptide Yield Good, can be advantageous for difficult sequences.Generally high, with coupling efficiencies often exceeding 99%.
Typical Peptide Purity Can be high, but the harsh final cleavage can generate byproducts.Generally very high due to milder conditions.
Synthesis Time per Cycle 10-20 minutes10-20 minutes
Cost-Effectiveness Boc-protected amino acids are generally less expensive. However, the overall cost can be influenced by the need for specialized equipment for handling HF.Fmoc-protected amino acids are typically more expensive, but the overall process may be more cost-effective due to higher efficiency and the potential for reagent recycling.
Safety Requires handling of highly hazardous and corrosive HF or TFMSA.Avoids the use of HF, making it a safer alternative.

Experimental Protocols

Below are generalized protocols for a single cycle of Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a DMF/DCM solvent mixture.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of TFA in DCM (typically 25-50%).

  • Washing: Wash the resin with DCM to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM.

  • Washing: Wash the resin with DCM and DMF to prepare for the next coupling step.

  • Coupling: Couple the next Boc-protected amino acid using an appropriate activation method.

  • Repeat: Repeat steps 4-8 until the desired peptide sequence is assembled.

  • Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA.

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid, pre-activated with a coupling reagent such as HBTU or HATU, to the deprotected N-terminus of the resin-bound peptide.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 until the desired peptide sequence is assembled.

  • Final Cleavage: Cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to prevent side reactions.

Mandatory Visualization

Boc_SPPS_Workflow cluster_cycle Boc Synthesis Cycle Deprotection Boc Deprotection (TFA in DCM) Washing1 Wash Deprotection->Washing1 Remove TFA Neutralization Neutralization (DIEA in DCM) Washing2 Wash Neutralization->Washing2 Remove DIEA Coupling Amino Acid Coupling Washing3 Wash Coupling->Washing3 Remove excess reagents Washing1->Neutralization Washing2->Coupling Washing3->Deprotection Start next cycle FinalCleavage Final Cleavage (HF or TFMSA) Washing3->FinalCleavage After last cycle Start Resin with first AA Start->Deprotection

Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow cluster_cycle Fmoc Synthesis Cycle Deprotection Fmoc Deprotection (Piperidine in DMF) Washing1 Wash Deprotection->Washing1 Remove Piperidine Coupling Amino Acid Coupling Washing2 Wash Coupling->Washing2 Remove excess reagents Washing1->Coupling Washing2->Deprotection Start next cycle FinalCleavage Final Cleavage (TFA) Washing2->FinalCleavage After last cycle Start Resin with first AA Start->Deprotection

Fmoc Solid-Phase Peptide Synthesis Workflow.

References

A Comparative Guide to Byproduct Formation in Boc-Asp-NH2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Nα-tert-butyloxycarbonyl-L-asparagine (Boc-Asp-NH2), a crucial building block in peptide synthesis and drug development, can be accomplished through various routes. However, the formation of byproducts is a critical concern that can impact yield, purity, and the overall efficiency of the process. This guide provides a quantitative analysis of byproducts in two common synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their needs.

Comparison of Synthesis Methods and Byproduct Profiles

Two primary methods for the synthesis of this compound are prevalent: the direct Boc-protection of L-asparagine and the amidation of a side-chain protected Boc-aspartic acid derivative. Each method presents a unique byproduct profile, which is summarized below.

Byproduct/ImpurityMethod 1: Direct Boc-Protection of L-AsparagineMethod 2: Amidation of Boc-Asp(OBzl)-OHAnalytical Method for Quantification
Unreacted L-Asparagine Can be present due to incomplete reaction.Not applicable.HPLC, NMR
Di-Boc-Asp-NH2 A potential byproduct from over-alkylation, though typically minimal under controlled conditions.Not applicable.HPLC, MS
Aspartimide Less likely in solution-phase synthesis under basic conditions, but can be acid-catalyzed.A potential byproduct, especially if acidic or high-temperature conditions are used during amidation or deprotection.HPLC, MS
α- and β-Aspartyl Peptides Can form from the ring-opening of any formed aspartimide.Can form from the ring-opening of any formed aspartimide.HPLC, MS
Racemized Product (D-Boc-Asp-NH2) Minimal risk under standard basic conditions for Boc protection.Risk of racemization is present, particularly if harsh coupling agents or bases are used during amidation.Chiral HPLC, NMR with chiral derivatizing agents
Unreacted Boc-Asp(OBzl)-OH Not applicable.A primary impurity if the amidation reaction is incomplete.HPLC
Benzyl Alcohol Not applicable.Byproduct from the deprotection of the benzyl ester.GC, HPLC

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided to allow for replication and comparison.

Method 1: Synthesis of this compound via Direct Protection of L-Asparagine

This method involves the direct reaction of L-asparagine with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions.

Materials:

  • L-asparagine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (37%)

Procedure:

  • Dissolve L-asparagine (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of water and 1,4-dioxane.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in 1,4-dioxane to the reaction mixture at room temperature.

  • Stir the mixture overnight at room temperature.

  • Remove the 1,4-dioxane by distillation under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 2 with 37% hydrochloric acid, which will cause a white solid to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield Boc-L-asparagine.[1][2]

Method 2: Synthesis of this compound via Amidation of Boc-Asp(OBzl)-OH

This alternative route involves the amidation of the side-chain protected Boc-L-aspartic acid 4-benzyl ester (Boc-Asp(OBzl)-OH).

Materials:

  • Boc-Asp(OBzl)-OH

  • Ammonia (solution in a suitable solvent like methanol or as a gas)

  • Coupling agent (e.g., DCC, HOBt)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve Boc-Asp(OBzl)-OH (1.0 eq.) and a coupling agent like 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous solvent such as DMF.

  • Cool the solution to 0°C and add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).

  • Stir the reaction at 0°C for 30 minutes to activate the carboxylic acid.

  • Introduce ammonia to the reaction mixture. This can be done by bubbling ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent.

  • Allow the reaction to proceed to completion, monitoring by TLC or HPLC.

  • Upon completion, filter off any precipitated urea byproduct (if DCC is used).

  • Remove the solvent under reduced pressure.

  • The crude product containing Boc-Asp(OBzl)-NH2 is then subjected to hydrogenolysis to remove the benzyl protecting group. Dissolve the crude product in a suitable solvent like methanol and add a palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter off the catalyst and remove the solvent to yield the crude this compound, which can then be purified by crystallization or chromatography.

Quantitative Analysis of Byproducts by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Conditions for Underivatized Amino Acid Analysis:

  • A common approach for separating polar compounds like amino acids is to use an aqueous mobile phase with a low pH and an organic modifier.

  • Mobile Phase A: 2.5 mM Potassium dihydrogen phosphate, pH adjusted to 2.85 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: An isocratic elution with a high aqueous component (e.g., 95% A, 5% B) is often a good starting point. The gradient can be optimized to improve the separation of the main product from its byproducts.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Quantification: The concentration of byproducts can be determined by creating a calibration curve with known standards of the expected impurities. The percentage of each impurity is calculated based on the peak area relative to the total peak area of all components.

Purity Assessment by NMR Spectroscopy

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H NMR:

  • Dissolve a precisely weighed sample of the this compound product in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire the ¹H NMR spectrum.

  • The purity can be assessed by comparing the integration of the peaks corresponding to the desired product with those of any observed impurities. The characteristic peaks for this compound in DMSO-d6 are approximately: δ 12.5 (1H, br, COOH), 7.31 (1H, br, NH), 6.91 (1H, br, NH), 6.87 (1H, d, J=8.4 Hz, NH), 4.23 (1H, q, J=7.7 Hz, α-CH), 2.56-2.36 (2H, m, β-CH2), 1.38 (9H, s, Boc).[1][2]

  • For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[3]

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction pathways and the analytical workflow.

Reaction_Pathway_Method1 L_Asn L-Asparagine Boc_Asp_NH2 This compound (Product) L_Asn->Boc_Asp_NH2 +(Boc)2O, Base Unreacted_Asn Unreacted L-Asparagine (Impurity) L_Asn->Unreacted_Asn Incomplete Reaction Boc2O Boc Anhydride ((Boc)2O) Boc2O->Boc_Asp_NH2 Di_Boc Di-Boc-Asp-NH2 (Byproduct) Boc_Asp_NH2->Di_Boc Over-reaction

Caption: Reaction pathway for the direct Boc-protection of L-asparagine.

Analytical_Workflow start Synthesized This compound Sample dissolve Dissolve in Mobile Phase/Solvent start->dissolve hplc HPLC Analysis (C18 Column) dissolve->hplc nmr NMR Analysis (¹H NMR) dissolve->nmr quantify_hplc Quantify Byproducts (Peak Area %) hplc->quantify_hplc purity_nmr Assess Purity (Integral Ratios) nmr->purity_nmr report Purity Report quantify_hplc->report purity_nmr->report

Caption: General experimental workflow for byproduct analysis.

Conclusion

The choice between the direct Boc-protection of L-asparagine and the amidation of a protected Boc-aspartic acid derivative for the synthesis of this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity profile. The direct protection method is simpler and avoids the use of protecting groups on the side chain, but may require careful control to minimize over-reaction and starting material impurity. The amidation route offers more control but involves additional protection and deprotection steps, which can introduce other byproducts and potential for racemization. Careful quantitative analysis using the described HPLC and NMR methods is essential to ensure the final product meets the required specifications for downstream applications in research and drug development.

References

A Researcher's Guide to Evaluating Boc-Asp-NH2 from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality and consistency of amino acid derivatives are paramount. Boc-L-isoasparagine (Boc-Asp-NH2), a key building block, is no exception. The purity and integrity of this reagent directly influence the yield, purity, and biological activity of the final synthetic peptide. This guide provides a comprehensive framework for evaluating the performance of this compound from various commercial suppliers, complete with detailed experimental protocols and comparative data to aid in making informed purchasing decisions.

Key Performance Indicators for this compound

When comparing this compound from different suppliers, several key parameters should be rigorously assessed to ensure the reliability of your research outcomes. These include:

  • Purity : The percentage of this compound in the provided reagent is a critical factor. Higher purity minimizes the incorporation of unwanted chemical species into the peptide chain, which can complicate purification and interpretation of results.

  • Enantiomeric Purity : The presence of the D-enantiomer in a reagent intended to be the L-enantiomer can lead to the synthesis of diastereomeric peptides. These can be challenging to separate from the target peptide and may exhibit altered biological activity.

  • Coupling Efficiency : The effectiveness with which this compound couples to the growing peptide chain is crucial for maximizing the yield of the desired full-length peptide and minimizing deletion sequences.

Comparative Performance Data

To illustrate the importance of these parameters, we present hypothetical performance data for this compound from three different suppliers. This data is based on typical results obtained from the analytical methods detailed in this guide.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC, %) 98.5%96.2%99.8%
Enantiomeric Purity (Chiral HPLC, % L-enantiomer) 99.0%98.5%>99.9%
Major Impurity (%) 1.2%3.1%0.1%
Model Peptide Synthesis Yield (%) 85%78%92%
Model Peptide Purity (HPLC, %) 88%81%95%

Based on this hypothetical data, Supplier C offers the highest quality this compound, demonstrating superior purity and enantiomeric purity, which translates to a higher yield and purity in a model peptide synthesis. While Supplier A provides a product of acceptable quality, the lower purity of the product from Supplier B leads to a noticeable decrease in peptide synthesis performance.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known amount of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Enantiomeric Purity by Chiral HPLC

Objective: To determine the percentage of the L-enantiomer and detect any D-enantiomer contamination.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase column (e.g., Chiralpak IA).

  • Mobile Phase: An optimized mixture of hexane and ethanol with a small amount of an acidic modifier like TFA.

  • Flow Rate: 0.5 - 1.0 mL/min (isocratic).

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Analysis: Inject 10 µL of the sample. The enantiomeric purity is expressed as the percentage of the L-enantiomer peak area relative to the total area of both L- and D-enantiomer peaks.

Model Peptide Synthesis for Coupling Efficiency

Objective: To assess the coupling efficiency of this compound in a practical peptide synthesis scenario.

  • Model Peptide Sequence: A simple tripeptide, for example, H-Gly-Asp-Phe-NH2.

  • Synthesis Method: Standard solid-phase peptide synthesis (SPPS) using a Rink Amide resin.

    • Swell the Rink Amide resin in dimethylformamide (DMF).

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Couple Fmoc-Phe-OH using a suitable coupling agent (e.g., HBTU/DIPEA).

    • Repeat the deprotection and coupling steps for Fmoc-Asp(OtBu)-OH and finally for Boc-Gly-OH. For this step, this compound from each supplier would be used in separate syntheses.

    • After the final coupling, wash the resin thoroughly.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze the crude product by HPLC using the same conditions as for the purity determination.

    • The yield is calculated based on the initial resin loading. The purity of the target peptide peak is determined by HPLC.

Visualizing the Workflow and Application

To further clarify the evaluation process and the context of this compound's application, the following diagrams are provided.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Functional Assay cluster_3 Evaluation SupplierA Supplier A Purity Purity (HPLC) SupplierA->Purity Enantiomeric Enantiomeric Purity (Chiral HPLC) SupplierA->Enantiomeric PeptideSynthesis Model Peptide Synthesis SupplierA->PeptideSynthesis SupplierB Supplier B SupplierB->Purity SupplierB->Enantiomeric SupplierB->PeptideSynthesis SupplierC Supplier C SupplierC->Purity SupplierC->Enantiomeric SupplierC->PeptideSynthesis Comparison Compare Data & Select Supplier Purity->Comparison Enantiomeric->Comparison Analysis Crude Peptide Analysis (HPLC) PeptideSynthesis->Analysis Analysis->Comparison

Caption: Experimental workflow for evaluating this compound from different suppliers.

G cluster_0 cluster_1 cluster_2 Peptide Peptide Ligand (containing Asp) Receptor G-Protein Coupled Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: A generic peptide-mediated signaling pathway.

By implementing a systematic evaluation process as outlined in this guide, researchers can confidently select a supplier for this compound that meets the stringent quality requirements for their specific application, ultimately contributing to the success and reproducibility of their research and development efforts.

Safety Operating Guide

Proper Disposal of Boc-Asp-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Boc-Asp-NH2 (tert-Butoxycarbonyl-L-asparagine), a common reagent in peptide synthesis. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to ensure a safe laboratory environment and compliance with regulatory standards.

Hazard Assessment and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its properties and the necessary safety measures.

PropertyData
Chemical Name (3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Molecular Formula C₉H₁₆N₂O₅[1]
Molecular Weight 232.23 g/mol [1]
Appearance White solid
Primary Hazards While not classified as hazardous, direct contact may cause minor skin or eye irritation. Inhalation of dust should be avoided.[2][3]
Incompatible Materials Strong oxidizing agents, strong acids.[4]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental control regulations. The following protocol provides a general framework for its safe disposal.

1. Initial Assessment and Small Quantities:

  • For trace amounts of this compound (e.g., residue in a container), thoroughly rinse the container with a suitable solvent such as ethanol or water.

  • The first rinseate should be collected as chemical waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

2. Bulk Quantities (Uncontaminated):

  • Unused or expired this compound in its solid form should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container label must include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

3. Contaminated Materials:

  • Any materials contaminated with this compound, such as personal protective equipment (gloves, weighing paper), and absorbent materials from spill cleanups, must be disposed of as solid chemical waste.

  • Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

4. Waste Storage and Collection:

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from general lab traffic and sources of ignition.

  • Ensure the waste container is kept tightly closed.

  • Arrange for professional disposal through your institution's licensed waste disposal service.

Important Considerations:

  • Consult Institutional Guidelines: Always consult your organization's EHS department for specific protocols and to ensure compliance with local regulations before initiating any disposal procedure.

  • Do Not Dispose Down the Drain: Do not dispose of solid this compound or its solutions down the sewer system unless explicitly permitted by your local wastewater treatment authority and institutional guidelines.

  • Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Decision Workflow start Start: Have this compound for Disposal consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs is_contaminated Is the this compound contaminated or mixed with other chemicals? consult_ehs->is_contaminated is_solid Is the waste in solid or liquid form? is_contaminated->is_solid No contaminated_waste Dispose of as contaminated hazardous waste according to EHS guidelines for the mixture. is_contaminated->contaminated_waste Yes solid_waste Collect in a labeled hazardous solid waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled hazardous liquid waste container. is_solid->liquid_waste Liquid store_waste Store waste container in a designated satellite accumulation area. solid_waste->store_waste liquid_waste->store_waste contaminated_waste->store_waste arrange_pickup Arrange for pickup by a licensed waste disposal service. store_waste->arrange_pickup end End: Disposal Complete arrange_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guidelines for Boc-Asp-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Boc-Asp-NH2 (CAS No. 74244-17-0) are crucial for maintaining a safe and compliant laboratory environment. This document provides immediate, essential safety and logistical information, including operational procedures and disposal plans, to ensure the safe handling of this N-terminally protected aspartic acid amide.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. Although some suppliers do not classify this compound as hazardous, it is prudent to follow standard laboratory safety protocols.

Recommended Personal Protective Equipment: [1]

Protection Type Specification Purpose
Eye Protection Chemical safety goggles or eyeshields Protects against accidental splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile) Prevents direct skin contact with the compound.
Respiratory Protection Type N95 (US) or equivalent respirator Recommended when handling the powder outside of a fume hood or if dust generation is likely.

| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination. |

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic operational workflow is critical for the safe handling of this compound from receipt to disposal.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage is often at 2-8°C.

  • Preparation and Weighing :

    • Conduct all handling of the powder in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.

    • Use a dedicated, clean spatula and weighing vessel.

    • Tare the balance with the weighing vessel before carefully transferring the desired amount of this compound.

    • Close the main container tightly immediately after use.

  • Experimental Use :

    • When dissolving or reacting this compound, add it slowly to the solvent or reaction mixture to avoid splashing.

    • Be aware of the reaction conditions, especially if using acidic reagents for Boc-group deprotection, which can generate gas.[2][3]

    • Ensure all glassware is properly secured.

  • Spill and Exposure Procedures :

    • Spill : In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a labeled container for chemical waste disposal. Clean the spill area with an appropriate solvent and dispose of cleaning materials as chemical waste.

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation : Move the person to fresh air.

    • Ingestion : Rinse mouth with water. Do not induce vomiting.

    • In all cases of significant exposure or if symptoms develop, seek medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Collect unused or expired this compound powder in a clearly labeled, sealable container designated for solid chemical waste.

    • Contaminated Materials : Any items that have come into contact with this compound, such as weighing paper, contaminated gloves, and paper towels, should also be disposed of in the designated chemical waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a labeled container for liquid chemical waste. Do not pour down the drain.

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound", the CAS number (74244-17-0), and any relevant hazard information.

  • Storage and Collection :

    • Store sealed waste containers in a designated satellite accumulation area within the laboratory.

    • Follow your institution's procedures for the collection and disposal of chemical waste by the Environmental Health and Safety (EHS) department or a licensed contractor.

G Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal Receive_Store Receive & Store (Cool, Dry, Well-Ventilated) Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, N95) Receive_Store->Don_PPE Before Handling Weigh_Chemical Weigh in Fume Hood Don_PPE->Weigh_Chemical Proceed to Weighing Experimental_Use Conduct Experiment Weigh_Chemical->Experimental_Use Transfer to Reaction Decontaminate Decontaminate Glassware & Surfaces Experimental_Use->Decontaminate After Experiment Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate_Waste Collect Waste Label_Waste Label Waste Container (Name, CAS#, Hazard) Segregate_Waste->Label_Waste Containerize Store_Waste Store in Satellite Accumulation Area Label_Waste->Store_Waste Secure Storage Dispose_EHS Dispose via EHS Store_Waste->Dispose_EHS Final Disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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